3-Bromoimidazo[1,2-a]pyrazin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWYLCBYMXRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-92-0 | |
| Record name | 8-Amino-3-bromoimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyrazin-8-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Bromoimidazo[1,2-a]pyrazin-8-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Data
This compound is a heterocyclic organic compound with the molecular formula C₆H₅BrN₄.[1][2] It belongs to the class of imidazo[1,2-a]pyrazines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[3]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| CAS Number | 117718-92-0 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | [4] |
| Solubility | Data not available | [4] |
| Density | 2.098 g/cm³ | [4] |
| Purity | >95% - 98% (as commercially available) | [1][2] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methods for the synthesis of the imidazo[1,2-a]pyrazine core, a plausible synthetic route can be proposed. A common and efficient method involves an iodine-catalyzed three-component condensation reaction.[8][9]
Proposed Synthetic Protocol:
This proposed protocol is based on analogous syntheses of related imidazo[1,2-a]pyrazines.
Reaction: Condensation of 2,3-diaminopyrazine with a suitable three-carbon electrophilic synthon, followed by bromination. A more direct approach could involve the cyclization of a brominated aminopyrazine derivative.
Materials:
-
2-amino-3-chloropyrazine
-
α-bromoacetaldehyde derivative (or equivalent)
-
Ammonia or an ammonia equivalent
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Solvent (e.g., DMF, Dioxane)
-
Base (e.g., K₂CO₃, NaH)
Procedure:
-
Synthesis of the Imidazo[1,2-a]pyrazine core: A mixture of 2-amino-3-chloropyrazine and an α-halo-carbonyl compound is refluxed in a suitable solvent like ethanol or DMF. This initial condensation forms the imidazole ring fused to the pyrazine.
-
Amination: The chloro group at the 8-position can be displaced by an amino group through nucleophilic aromatic substitution. This can be achieved by heating the chloro-intermediate with a source of ammonia, such as a solution of ammonia in a sealed tube or by using a protected amine followed by deprotection.
-
Bromination: The final step is the regioselective bromination at the 3-position of the imidazo[1,2-a]pyrazin-8-amine. This is typically achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride, often with a radical initiator like AIBN or under photochemical conditions.
-
Purification: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Potential Applications
While the specific biological targets of this compound have not been reported, the imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have shown potential as:
-
Anticancer Agents: Many imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]
-
Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal drugs.
-
Enzyme Inhibitors: Specific derivatives have been identified as potent inhibitors of enzymes such as ENPP1, which is a negative regulator of the cGAS-STING pathway.[11]
Given these precedents, this compound represents a valuable starting point for medicinal chemistry campaigns. The bromine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The amine group at the 8-position can also be modified to modulate the compound's physicochemical properties and biological activity.
Caption: Generalized signaling pathway interaction for imidazo[1,2-a]pyrazine derivatives.
Safety and Handling
According to available safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In case of exposure, follow standard first-aid measures and seek medical attention. The compound should be stored in a well-ventilated place with the container tightly closed.
Conclusion
This compound is a promising heterocyclic compound for further investigation in drug discovery and development. While specific data on its physical properties and biological activity are limited, its structural features and the known activities of the imidazo[1,2-a]pyrazine scaffold suggest significant potential. This technical guide provides a foundation for future research by outlining its known properties, proposing a viable synthetic route, and highlighting its potential therapeutic applications. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.
References
- 1. This compound - Anichem [anichemllc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Buy 3-Bromoimidazo[1,2-a]pyrazin-2-amine | 87597-35-1 [smolecule.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
physicochemical characteristics of 3-Bromoimidazo[1,2-a]pyrazin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological activity of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a heterocyclic compound of interest in medicinal chemistry.
Core Physicochemical Characteristics
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | - |
| Molecular Weight | 213.03 g/mol | - |
| Predicted pKa | 2.56 | Publicly available data |
| Predicted Density | 2.09 g/cm³ | Publicly available data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Spectroscopic Analysis
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly accessible literature. However, based on the synthesis of related imidazo[1,2-a]pyrazine derivatives, a plausible synthetic route can be proposed. This would likely involve the initial formation of the imidazo[1,2-a]pyrazine core, followed by a bromination step and subsequent introduction of the amine group at the 8-position.
A general synthetic approach for substituted imidazo[1,2-a]pyrazines involves the condensation of an aminopyrazine with an α-haloketone, followed by further functionalization. For the synthesis of this compound, a potential pathway is outlined below.
Caption: Proposed synthetic pathway for this compound.
While experimental ¹H and ¹³C NMR spectra for this compound are not available, data for structurally related compounds can provide an indication of the expected chemical shifts.
Biological Activity and Mechanism of Action
Research has identified a series of substituted imidazo[1,2-a]pyrazin-8-amines as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This non-receptor tyrosine kinase is overexpressed in a high percentage of breast tumors and is implicated in promoting cancer cell proliferation, survival, and migration.[1][2] One inhibitor from this class, designated as P21d, demonstrated an in vitro IC₅₀ of 30 nmol/L.[3] Although the specific inhibitory concentration for the 3-bromo derivative is not publicly documented, its structural similarity strongly suggests it functions as a Brk/PTK6 inhibitor.
The Brk/PTK6 signaling pathway is complex and involves the phosphorylation of various downstream substrates.[1][2] Inhibition of Brk/PTK6 by compounds such as this compound is expected to disrupt these signaling cascades, leading to anti-tumor effects. Key downstream effectors of Brk/PTK6 include Signal Transducers and Activators of Transcription (STATs), such as STAT3 and STAT5, as well as pathways involving RhoA and the Aryl Hydrocarbon Receptor (AhR).[4][5][6] By blocking the kinase activity of Brk/PTK6, these inhibitors can modulate gene expression and cellular processes that are critical for tumor progression.
Caption: Simplified Brk/PTK6 signaling pathway and the point of inhibition.
Experimental Protocols
General Procedure for HPLC Analysis of Imidazo[1,2-a]pyrazine Derivatives
A general method for the analysis of imidazo[1,2-a]pyrazine derivatives by High-Performance Liquid Chromatography (HPLC) has been reported and can serve as a starting point for method development.[7][8][9]
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a 50:50 (v/v) mixture of acetonitrile and water.[7][8][9]
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
This method would require optimization for the specific analysis of this compound to ensure adequate separation and quantification.
Caption: General workflow for the HPLC analysis of imidazo[1,2-a]pyrazine derivatives.
References
- 1. Brk/PTK6 signaling in normal and cancer cell models [pubmed.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reactome | Signaling by PTK6 [reactome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Elucidation of the 3-Bromoimidazo[1,2-a]pyrazin-8-amine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide utilizes data from closely related, well-characterized analogs to present a representative methodology for its synthesis and structural confirmation. The principles and techniques described herein are directly applicable to the target compound.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyrazine class of nitrogen-rich heterocyclic compounds. This scaffold is a common motif in pharmacologically active molecules. The structure consists of a fused imidazole and pyrazine ring system, with a bromine atom at the 3-position and an amine group at the 8-position.
Structure Diagram
Spectral Analysis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents a detailed analysis based on the known spectral characteristics of its core structure, imidazo[1,2-a]pyrazine, and closely related analogs. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, characterization, and biological evaluation of this and similar compounds.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 117718-92-0
Molecular Formula: C₆H₅BrN₄
Molecular Weight: 213.03 g/mol
Structure:

Predicted and Analog-Based Spectral Data
The following tables summarize the expected spectral data for this compound based on the analysis of its parent compound, 3-bromoimidazo[1,2-a]pyrazine, and other substituted imidazo[1,2-a]pyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~8.0 - 8.2 | d | H-5 | Expected to be a doublet due to coupling with H-6. |
| ~7.8 - 8.0 | d | H-6 | Expected to be a doublet due to coupling with H-5. |
| ~7.6 - 7.8 | s | H-2 | Expected to be a singlet. |
| ~5.5 - 6.5 | br s | -NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~145 - 150 | C-8a | Quaternary carbon. |
| ~140 - 145 | C-7 | Carbon bearing the amino group. |
| ~135 - 140 | C-5 | |
| ~125 - 130 | C-2 | |
| ~115 - 120 | C-6 | |
| ~110 - 115 | C-3 | Carbon bearing the bromo group. |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 212/214 | [M]⁺ | Molecular ion peak, showing a characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio). |
| 133 | [M - Br]⁺ | Loss of the bromine atom. |
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H stretch (amine) | Medium-Strong |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1650 - 1580 | N-H bend (amine) | Medium-Strong |
| 1600 - 1450 | C=C and C=N stretch (aromatic rings) | Medium-Strong |
| 1335 - 1250 | C-N stretch (aromatic amine) | Strong |
| ~1100 | C-Br stretch | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Imidazo[1,2-a]pyrazine derivatives typically exhibit two main absorption bands in their UV-Vis spectra.
Table 5: Expected UV-Vis Absorption Maxima
| Wavelength (λmax, nm) | Transition | Solvent |
| ~280 - 300 | π → π | Methanol or Ethanol |
| ~320 - 350 | n → π | Methanol or Ethanol |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectral analysis of solid amine compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
The chemical shifts are referenced to the solvent peak.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air should be recorded and subtracted.
Biological Context and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyrazine scaffold are widely recognized for their potential as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[1][2] Aberrant kinase activity is a hallmark of many diseases, including cancer.[3][4] Imidazo[1,2-a]pyrazines have been investigated as inhibitors of various kinases such as Aurora kinases, PI3K, and cyclin-dependent kinases (CDKs).[1][2][3]
The diagram below illustrates a generalized kinase inhibition pathway, which is a plausible mechanism of action for this compound, given the activities of related compounds.
Caption: Generalized kinase inhibition pathway.
The following diagram outlines a typical experimental workflow for the characterization of a synthesized compound like this compound.
Caption: Experimental workflow for characterization.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Mechanism of Action of 3-Bromoimidazo[1,2-a]pyrazin-8-amine and its Derivatives as PI3Kγ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of compounds derived from the core chemical intermediate, 3-Bromoimidazo[1,2-a]pyrazin-8-amine. While this compound itself is primarily a building block, its derivatives have been identified as potent and selective inhibitors of Phosphoinositide 3-kinase gamma (PI3Kγ). This document details the role of the PI3Kγ signaling pathway in various disease states, presents the synthetic route from this compound to a representative PI3Kγ inhibitor, and outlines the experimental protocols used to characterize the biological activity of these compounds. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of kinase inhibitors.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This heterocyclic system serves as a versatile framework for the development of therapeutic agents targeting various enzymes and receptors. A notable derivative, this compound, has emerged as a critical intermediate in the synthesis of a novel class of selective PI3Kγ inhibitors.
The Target: Phosphoinositide 3-Kinase Gamma (PI3Kγ)
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in intracellular signaling. They are divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. Class I PI3Ks, including the alpha (α), beta (β), delta (δ), and gamma (γ) isoforms, catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
PI3Kγ is predominantly expressed in leukocytes and is activated by G-protein-coupled receptors (GPCRs). This activation triggers a downstream signaling cascade that regulates a variety of cellular processes, including cell growth, proliferation, survival, migration, and differentiation. Dysregulation of the PI3Kγ pathway has been implicated in a range of pathologies, including:
-
Cancer: PI3Kγ signaling in myeloid cells can promote an immunosuppressive tumor microenvironment, facilitating tumor growth and metastasis.
-
Autoimmune and Inflammatory Diseases: PI3Kγ is a key mediator of inflammatory responses. Its inhibition has shown therapeutic potential in models of rheumatoid arthritis, asthma, and multiple sclerosis.
-
Cardiovascular Diseases: PI3Kγ has been implicated in processes such as cardiac hypertrophy and ischemia-reperfusion injury.
-
Neurodegenerative Diseases: Chronic inflammation, mediated in part by PI3Kγ, is a recognized hallmark of several neurodegenerative conditions.
The selective inhibition of PI3Kγ is therefore a highly attractive therapeutic strategy for a multitude of diseases.
Mechanism of Action: Inhibition of the PI3Kγ Signaling Pathway
Derivatives of this compound act as inhibitors of PI3Kγ. By binding to the kinase domain of the p110γ catalytic subunit, these compounds block the phosphorylation of PIP2 to PIP3. This interruption of the signaling cascade leads to the downstream consequences of PI3Kγ inhibition, ultimately modulating cellular responses involved in inflammation and tumorigenesis.
Signaling Pathway Diagram
The following diagram illustrates the PI3Kγ signaling pathway and the point of inhibition by compounds derived from this compound.
Synthesis of a Representative PI3Kγ Inhibitor
The synthesis of potent PI3Kγ inhibitors from this compound is exemplified in the patent literature (WO2017223414A1). A key step in this process is a Suzuki coupling reaction, which attaches a substituted aryl group at the 3-position of the imidazo[1,2-a]pyrazine core.
Synthetic Workflow Diagram
The following diagram outlines the general synthetic workflow.
Quantitative Data
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example-1 | PI3Kγ | ADP-Glo™ Kinase Assay | < 10 |
| PI3Kα | ADP-Glo™ Kinase Assay | > 1000 | |
| PI3Kβ | ADP-Glo™ Kinase Assay | > 500 | |
| PI3Kδ | ADP-Glo™ Kinase Assay | > 200 |
Experimental Protocols
The characterization of PI3Kγ inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the test compound (inhibitor) in the appropriate assay buffer.
-
Prepare a 2X solution of the PI3Kγ enzyme in the assay buffer.
-
Prepare a 2X solution of the PIP2 substrate and ATP in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X test compound solution.
-
Add 5 µL of the 2X PI3Kγ enzyme solution.
-
Initiate the reaction by adding 10 µL of the 2X PIP2/ATP substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Experimental Workflow Diagram: ADP-Glo™ Kinase Assay
Conclusion
This compound serves as a valuable starting material for the synthesis of potent and selective PI3Kγ inhibitors. These compounds hold significant therapeutic promise for the treatment of a wide range of diseases, including cancer and inflammatory disorders. The mechanism of action involves the direct inhibition of the PI3Kγ kinase, leading to the suppression of a key signaling pathway involved in pathological cellular processes. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this promising class of therapeutic agents. Further research and development focusing on the imidazo[1,2-a]pyrazine scaffold are warranted to fully exploit its therapeutic potential.
Potential Therapeutic Targets for 3-Bromoimidazo[1,2-a]pyrazin-8-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for the specific derivative, 3-Bromoimidazo[1,2-a]pyrazin-8-amine. While direct experimental data for this exact compound is limited, this document extrapolates its potential therapeutic applications by analyzing structure-activity relationships (SAR) and mechanistic studies of structurally similar imidazo[1,2-a]pyrazine analogs. The primary therapeutic areas of interest identified include oncology, neuroscience, and infectious diseases. This guide details the underlying mechanisms of action, presents available quantitative data for key analogs, outlines relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and drug development efforts.
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold
Imidazo[1,2-a]pyrazines are nitrogen-fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1] The scaffold's structural rigidity and synthetic tractability allow for the strategic placement of various substituents, enabling the fine-tuning of its pharmacological properties. Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating agents.[1]
The compound of interest, this compound, possesses two key substitutions: a bromine atom at the C3 position and an amine group at the C8 position. SAR studies on related imidazo[1,2-a]pyrazine derivatives suggest that these substitutions are likely to significantly influence the compound's biological activity. For instance, amination at the C8 position has been shown to enhance antioxidant properties, while bromination at the C3 position can modulate both antioxidant and antimicrobial activities.
This guide will explore three primary, evidence-based potential therapeutic targets for this compound based on the activities of its close analogs:
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) for cancer immunotherapy.
-
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors for neurological disorders.
-
VirB11 ATPase for bacterial infections.
Potential Therapeutic Target I: ENPP1 in Cancer Immunotherapy
Mechanism of Action: Modulating the cGAS-STING Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (stimulator of interferon genes) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that occurring within cancer cells.
Upon activation by cyclic GMP-AMP (cGAMP), STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. These signaling molecules are crucial for recruiting and activating immune cells, such as T cells, to mount an anti-tumor response. ENPP1 hydrolyzes cGAMP, thereby dampening this anti-tumor immune response.
Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1. By inhibiting ENPP1, these compounds can prevent the degradation of cGAMP, leading to sustained STING activation and an enhanced anti-tumor immune response. This makes ENPP1 a highly attractive target for cancer immunotherapy, with the potential to be used in combination with other immunotherapies like checkpoint inhibitors.
Quantitative Data for Imidazo[1,2-a]pyrazine Analogs as ENPP1 Inhibitors
The following table summarizes the inhibitory activity of representative imidazo[1,2-a]pyrazine derivatives against ENPP1. It is important to note that this data is for analogs and not for this compound itself.
| Compound ID | Structure | ENPP1 IC₅₀ (nM) | Selectivity vs. ENPP2/3 | Reference |
| Analog 1 | Imidazo[1,2-a]pyrazine core with undisclosed substitutions | 5.70 | Weak inhibition | |
| Analog 2 | Imidazo[1,2-a]pyrazine core with undisclosed substitutions | 9.68 | Weak inhibition |
Experimental Protocol: ENPP1 Inhibition Assay
A common method to assess ENPP1 inhibitory activity is a cell-based or biochemical fluorescence assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., ENPP1 Inhibitor C)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission = 485/520 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for control)
-
Recombinant ENPP1 enzyme (final concentration ~3 nM)
-
-
Initiation of Reaction: Add the fluorogenic ENPP1 substrate (e.g., final concentration of 5 µM cGAMP) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at Ex/Em = 485/520 nm.
-
Data Analysis:
-
Normalize the data with 100% enzyme activity (no compound) and 0% enzyme activity (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Potential Therapeutic Target II: AMPA Receptors in Neurological Disorders
Mechanism of Action: Selective Modulation of TARP γ-8-containing AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the CNS. Their function is crucial for synaptic plasticity, learning, and memory. These receptors are tetrameric assemblies of four subunits (GluA1-4) and are associated with auxiliary proteins, such as transmembrane AMPA receptor regulatory proteins (TARPs), which modulate their trafficking and gating properties.
Overactivation of AMPA receptors can lead to excitotoxicity, a process implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Therefore, negative allosteric modulators (NAMs) of AMPA receptors are of significant therapeutic interest.
Imidazo[1,2-a]pyrazine derivatives have been discovered as selective NAMs of AMPA receptors that are associated with the TARP γ-8 auxiliary subunit.[2] TARP γ-8 is predominantly expressed in the hippocampus, a brain region critical for memory and often implicated in the generation of epileptic seizures. The selectivity for TARP γ-8-containing AMPA receptors offers the potential for a more targeted therapeutic approach with a reduced side effect profile compared to non-selective AMPA receptor antagonists.
Quantitative Data for Imidazo[1,2-a]pyrazine Analogs as AMPA Receptor Modulators
The following table presents the activity of a representative imidazo[1,2-a]pyrazine analog as a selective NAM of TARP γ-8-containing AMPA receptors.
| Compound ID | Assay Type | Target | pIC₅₀ | Selectivity vs. γ-2 | Reference |
| Imidazopyrazine 5 | FLIPR (Ca²⁺ flux) | GluA1o-γ-8 | 6.8 ± 0.1 | >100-fold | [2] |
Experimental Protocol: AMPA Receptor Functional Assay (FLIPR)
A common high-throughput method to screen for AMPA receptor modulators is a calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR).
Objective: To measure the ability of a test compound to modulate glutamate-induced calcium influx in cells expressing specific AMPA receptor and TARP subunit combinations.
Materials:
-
HEK-293 cells stably expressing the AMPA receptor subunit (e.g., GluA1o) and the desired TARP subunit (e.g., γ-8 or γ-2 for counter-screening).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Glutamate solution.
-
384-well black, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the engineered HEK-293 cells into 384-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution at 37°C for 1 hour.
-
Compound Addition: Place the plate in the FLIPR instrument. A baseline fluorescence is recorded, after which the test compound at various concentrations is added to the wells.
-
Agonist Addition: After a short incubation with the test compound, a specific concentration of glutamate (e.g., EC₂₀) is added to stimulate the AMPA receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in intracellular calcium concentration by recording the fluorescence intensity over time, both before and after the addition of the agonist.
-
Data Analysis:
-
The change in fluorescence is proportional to the calcium influx through the AMPA receptors.
-
The inhibitory effect of the compound is calculated as a percentage of the response to glutamate alone.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
-
Potential Therapeutic Target III: VirB11 ATPase in Bacterial Infections
Mechanism of Action: Inhibition of the Type IV Secretion System
The Type IV Secretion System (T4SS) is a multi-protein complex found in many pathogenic Gram-negative bacteria. It plays a crucial role in virulence by translocating effector molecules, such as toxins and DNA, from the bacterium into host cells. This process is essential for the pathogenesis of infections caused by bacteria like Helicobacter pylori and Legionella pneumophila.
VirB11 is an ATPase that provides the energy for the assembly and function of the T4SS. It is a hexameric enzyme located at the inner bacterial membrane. The hydrolysis of ATP by VirB11 is believed to drive conformational changes within the T4SS machinery, facilitating the transport of substrates.
8-amino imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the VirB11 ATPase HP0525 from H. pylori. By inhibiting VirB11, these compounds can disrupt the function of the T4SS, thereby preventing the delivery of virulence factors into host cells. This represents a novel anti-infective strategy that targets bacterial virulence rather than bacterial viability, which may reduce the selective pressure for the development of antibiotic resistance.
References
Technical Guide: 3-Bromoimidazo[1,2-a]pyrazin-8-amine (CAS 117718-92-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, a plausible synthetic route, potential biological activities, and suppliers of 3-Bromoimidazo[1,2-a]pyrazin-8-amine (CAS 117718-92-0). The information is compiled for use in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₆H₅BrN₄. The presence of the imidazo[1,2-a]pyrazine core, a bromine atom, and an amino group suggests its potential as a versatile scaffold for the synthesis of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117718-92-0 | N/A |
| Molecular Formula | C₆H₅BrN₄ | N/A |
| Molecular Weight | 213.03 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | Nc1ncc2n1ccc(Br)n2 | N/A |
| InChI | InChI=1S/C6H5BrN4/c7-4-2-10-6-5(8)1-3-11(4)6/h1-3H,8H2 | N/A |
Synthesis Protocol
A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, based on the synthesis of related imidazo[1,2-a]pyrazine derivatives, a plausible multi-step synthetic route can be proposed. This route involves the initial formation of the imidazo[1,2-a]pyrazine core, followed by bromination and subsequent amination.
Proposed Synthetic Pathway:
A potential synthetic route could start from a commercially available aminopyrazine, proceed through cyclization to form the imidazo[1,2-a]pyrazine scaffold, followed by di-bromination and a selective nucleophilic aromatic substitution to introduce the amino group at the C8 position.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of Imidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine in a suitable solvent (e.g., ethanol), an aqueous solution of chloroacetaldehyde is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 2: Synthesis of 3,8-Dibromoimidazo[1,2-a]pyrazine [1]
-
To a solution of imidazo[1,2-a]pyrazine in glacial acetic acid, an excess of bromine is added dropwise while protecting the reaction from light.[1]
-
The mixture is stirred at room temperature for an extended period (e.g., 24 hours).[1]
-
The reaction mixture is then carefully poured into an ice-water mixture and neutralized with a suitable base.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 3,8-dibromoimidazo[1,2-a]pyrazine.
Step 3: Synthesis of this compound
-
3,8-Dibromoimidazo[1,2-a]pyrazine is dissolved in a suitable solvent (e.g., DMSO or a high-boiling point alcohol).
-
A source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) or a protected amine is added to the solution.
-
The reaction is heated in a sealed vessel at an elevated temperature. The progress of the reaction is monitored by TLC or LC-MS to observe the selective displacement of the bromine at the more reactive C8 position.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, the imidazo[1,2-a]pyrazine scaffold is present in numerous compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Notably, multi-substituted 8-aminoimidazo[1,2-a]pyrazines have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of a large number of client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of tumor growth.
Hsp90 Inhibition Pathway:
Caption: Hsp90 inhibition by this compound.
Experimental Protocol: Hsp90 Inhibition Assay (Example)
A common method to assess Hsp90 inhibitory activity is a competitive binding assay using fluorescence polarization (FP).
-
Principle: A fluorescently labeled ligand that binds to the ATP-binding pocket of Hsp90 is used. In the unbound state, the ligand tumbles rapidly, resulting in low fluorescence polarization. When bound to the large Hsp90 protein, its tumbling is restricted, leading to high fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human Hsp90 protein.
-
Fluorescently labeled Hsp90 ligand (e.g., a bodipy-labeled geldanamycin analog).
-
Assay buffer (e.g., HEPES buffer containing KCl, MgCl₂, and a non-ionic detergent).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control inhibitor (e.g., 17-AAG).
-
384-well black microplates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In the microplate wells, add the assay buffer.
-
Add a small volume of the diluted test compound, positive control, or DMSO (for control wells).
-
Add the fluorescently labeled Hsp90 ligand to all wells.
-
Initiate the reaction by adding the Hsp90 protein to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Suppliers
This compound (CAS 117718-92-0) is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery.
Table 2: Representative Suppliers of CAS 117718-92-0
| Supplier | Product Number | Purity | Available Quantities |
| Anichem | CT2887 | Not specified | Not specified |
| BLD Pharm | BD117718 | ≥98% | 250mg, 1g, 5g |
| Smolecule | SM117718920 | Not specified | Not specified |
| Clearsynth | CS-O-55612 | Not specified | Not specified |
Note: Availability and product specifications are subject to change. Please refer to the suppliers' websites for the most current information.
Conclusion
References
3-Bromoimidazo[1,2-a]pyrazin-8-amine: A Technical Overview for Drug Discovery Professionals
An In-depth Examination of a Promising Heterocyclic Scaffold
Abstract
3-Bromoimidazo[1,2-a]pyrazin-8-amine, a notable member of the imidazo[1,2-a]pyrazine class of heterocyclic compounds, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, and delves into the broader biological activities and potential mechanisms of action associated with the imidazo[1,2-a]pyrazine core. Drawing from extensive research on related analogues, this document outlines potential synthetic strategies, summarizes key quantitative data on the bioactivity of this compound class, and visualizes putative signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₄ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| CAS Number | 117718-92-0 | [2][3] |
| InChI Key | UEMWYLCBYMXRRI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CN=C2C(=N1)C(=CN2)Br.N | N/A |
Synthesis and Characterization
Caption: A proposed multi-step synthesis of this compound.
Representative Experimental Protocol (Adapted from related syntheses)
The following is a generalized protocol for the amination of a related chloro-substituted heterocyclic core, which can be adapted for the final step in the synthesis of this compound.
Materials:
-
3-Bromo-8-chloroimidazo[1,2-a]pyrazine
-
Ammonium hydroxide or a suitable amine source
-
Solvent (e.g., Isopropyl alcohol)
-
Sealed reaction vessel
Procedure:
-
In a sealed pressure vessel, dissolve 3-Bromo-8-chloroimidazo[1,2-a]pyrazine in a suitable solvent such as isopropyl alcohol.
-
Add an excess of ammonium hydroxide to the solution.
-
Seal the vessel and heat the reaction mixture at a temperature ranging from 90-120°C for several hours (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Potential Applications
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is limited, the activities of related compounds provide strong indications of its potential therapeutic applications.
Table 2: Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Biological Target/Activity | Compound Class | Key Findings | Reference |
| Kinase Inhibition | Imidazo[1,2-a]pyrazines | Inhibition of IKK1 and IKK2, key regulators of the NF-κB signaling pathway. | [4] |
| Imidazo[1,2-a]pyrazines | Inhibition of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. A derivative showed an IC₅₀ of 0.16 µM. | [5] | |
| Imidazo[1,2-a]pyrazines | Identified as novel Phosphoinositide 3-kinase (PI3K) inhibitors, a critical pathway in cancer cell growth and survival. | [6] | |
| Imidazo[1,2-a]pyrazines | Potent inhibitors of Aurora kinases, which are key regulators of mitosis and a target for cancer treatment. | [7] | |
| Anticancer | Imidazo[1,2-a]pyrazines | Derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), colorectal (HCT116), and leukemia (K652). | [5] |
| Antiviral | Imidazo[1,2-a]pyrazines | A derivative showed potent activity against human coronavirus 229E with an IC₅₀ of 56.96 µM. | [5] |
| Antibacterial | 8-Amino imidazo[1,2-a]pyrazines | Developed as inhibitors of the VirB11 ATPase HP0525, a component of the bacterial type IV secretion system. | [8] |
Potential Signaling Pathway Involvement
Given the prevalence of kinase inhibition among imidazo[1,2-a]pyrazine derivatives, it is highly probable that this compound exerts its biological effects through the modulation of one or more kinase-mediated signaling pathways. The diagram below illustrates a generalized kinase inhibition pathway that may be relevant.
Caption: Generalized signaling pathway illustrating kinase inhibition by this compound.
Conclusion
This compound represents a molecule of significant interest within the broader class of imidazo[1,2-a]pyrazines. While direct experimental data for this specific compound is sparse in the public domain, the extensive research on its analogues strongly suggests its potential as a kinase inhibitor with applications in oncology, infectious diseases, and inflammatory conditions. The synthetic routes and biological data presented in this guide, extrapolated from closely related compounds, provide a solid foundation for initiating further research and development efforts centered on this promising scaffold. Future work should focus on the definitive synthesis and biological characterization of this compound to fully elucidate its therapeutic potential.
References
- 1. This compound | CAS: 117718-92-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 117718-92-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Anichem [anichemllc.com]
- 4. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Bromoimidazo[1,2-a]pyrazin-8-amine: An Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a valuable building block for the development of novel therapeutics. The described multi-step synthesis is designed for researchers and scientists in drug development and medicinal chemistry, offering a clear and reproducible methodology.
The imidazo[1,2-a]pyrazine scaffold is a key pharmacophore found in a variety of biologically active compounds. The introduction of bromine and amine functionalities at the 3- and 8-positions, respectively, provides versatile handles for further chemical modifications and structure-activity relationship (SAR) studies.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a robust three-step process. The general strategy involves the initial construction of the imidazo[1,2-a]pyrazine core, followed by regioselective bromination and subsequent nucleophilic aromatic substitution to introduce the desired amino group. An alternative approach, the Groebke–Blackburn–Bienaymé multicomponent reaction, offers a more convergent route to substituted 8-aminoimidazo[1,2-a]pyrazines.[1][2]
This protocol focuses on a linear synthesis commencing with the cyclization of 2-amino-3-chloropyrazine to form an 8-chloro-imidazo[1,2-a]pyrazine intermediate. This intermediate then undergoes selective bromination at the 3-position. The final step involves the conversion of the 8-chloro group to an 8-amino group via a nucleophilic substitution reaction.
Experimental Protocol
Step 1: Synthesis of 8-chloroimidazo[1,2-a]pyrazine
The initial step involves the condensation of 2-amino-3-chloropyrazine with a suitable C2-synthon, such as chloroacetaldehyde, to form the bicyclic imidazo[1,2-a]pyrazine ring system.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-chloropyrazine in a suitable solvent like methanol.
-
Reagent Addition: Add chloroacetaldehyde (typically as a 40-50% aqueous solution) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine
The second step is the regioselective bromination of the 8-chloroimidazo[1,2-a]pyrazine at the C-3 position using an electrophilic brominating agent.
-
Reaction Setup: Dissolve the 8-chloroimidazo[1,2-a]pyrazine from Step 1 in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 3-Bromo-8-chloroimidazo[1,2-a]pyrazine, a commercially available intermediate, can be purified by recrystallization or column chromatography.[3][4]
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the 8-chloro group with an amino group.[5]
-
Reaction Setup: In a sealed pressure vessel, suspend 3-Bromo-8-chloroimidazo[1,2-a]pyrazine in a solution of ammonia in a suitable alcohol, such as isopropanol.
-
Reaction Conditions: Heat the sealed vessel to a high temperature (e.g., 120 °C) and maintain for several hours (e.g., overnight).
-
Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Quantitative Data Summary
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield |
| 1 | 2-Amino-3-chloropyrazine | Chloroacetaldehyde | 8-Chloroimidazo[1,2-a]pyrazine | Moderate to Good |
| 2 | 8-Chloroimidazo[1,2-a]pyrazine | N-Bromosuccinimide (NBS) | 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | High to Quantitative[5] |
| 3 | 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | Ammonia in Isopropanol | This compound | High[5] |
Visualizing the Synthesis Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
Caption: Synthetic route to this compound.
This detailed protocol provides a reliable method for the synthesis of this compound, facilitating further research and development in the field of medicinal chemistry. The straightforward nature of the reactions and the availability of starting materials make this an accessible route for chemistry professionals.
References
- 1. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-bromo-8-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 4. 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the one-pot synthesis of imidazo[1,2-a]pyrazine derivatives, a class of heterocyclic compounds with significant potential in drug discovery and materials science. The methodologies outlined herein are designed to be efficient, cost-effective, and accessible to researchers in organic and medicinal chemistry.
Application Notes
Imidazo[1,2-a]pyrazines are privileged scaffolds in medicinal chemistry due to their diverse biological activities. These compounds are structurally analogous to purines and have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways, such as kinases. For instance, certain derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and the receptor tyrosine kinase EphB4.
The one-pot, multi-component synthesis of these derivatives offers several advantages over traditional multi-step methods, including reduced reaction times, lower costs, and a more environmentally friendly profile. The iodine-catalyzed three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide is a particularly effective approach, affording a diverse library of substituted imidazo[1,2-a]pyrazines in good yields.[1][2][3]
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as anticancer agents.[1][4] For example, a library of these compounds has been synthesized and evaluated for their in vitro activity against various cancer cell lines, including laryngeal, hepatocellular, and breast cancer, with some derivatives showing promising cytotoxic effects.[1] The modular nature of the one-pot synthesis allows for the systematic exploration of structure-activity relationships (SAR), facilitating the optimization of lead compounds for enhanced potency and selectivity.
Experimental Protocols
This section details the experimental procedures for the one-pot synthesis of a series of imidazo[1,2-a]pyrazine derivatives based on the iodine-catalyzed three-component reaction.
General Procedure for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives (10a-m)
A solution of 2-aminopyrazine (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and an isocyanide (1.0 mmol) is prepared in ethanol. To this mixture, iodine (10 mol%) is added as a catalyst. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product. The crude product is then purified by column chromatography.
Detailed Protocol for the Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (Representative Example)
-
Reaction Setup: To a round-bottom flask, add 2-aminopyrazine (95 mg, 1.0 mmol), 4-nitrobenzaldehyde (151 mg, 1.0 mmol), and tert-butyl isocyanide (83 mg, 1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add iodine (25 mg, 0.1 mmol) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Data Presentation
The following table summarizes the yields of a library of imidazo[1,2-a]pyrazine derivatives synthesized using the one-pot iodine-catalyzed method.
| Compound | R (Isocyanide) | Ar (Aldehyde) | Yield (%) |
| 10a | tert-butyl | 4-Nitrophenyl | 92 |
| 10b | tert-butyl | 4-(Trifluoromethyl)phenyl | 85 |
| 10c | tert-butyl | 4-Chlorophenyl | 88 |
| 10d | tert-butyl | 4-Bromophenyl | 89 |
| 10e | tert-butyl | 4-Fluorophenyl | 82 |
| 10f | tert-butyl | 4-Methoxyphenyl | 78 |
| 10g | tert-butyl | 4-Methylphenyl | 75 |
| 10h | tert-butyl | Phenyl | 80 |
| 10i | tert-butyl | 2-Naphthyl | 86 |
| 10j | cyclohexyl | 4-Nitrophenyl | 90 |
| 10k | cyclohexyl | 4-Chlorophenyl | 85 |
| 10l | cyclohexyl | 4-Methoxyphenyl | 76 |
| 10m | cyclohexyl | Phenyl | 78 |
Visualizations
Experimental Workflow
References
Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed synthesis of imidazo[1,2-a]pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The methodologies outlined herein leverage a range of transition metal catalysts to achieve efficient and selective access to this privileged scaffold.
Introduction
Imidazo[1,2-a]pyrazines are nitrogen-containing fused heterocyclic compounds that are recognized as important pharmacophores due to their presence in a variety of biologically active molecules. The development of robust and versatile synthetic methods to access these structures is crucial for advancing drug discovery programs. Metal-catalyzed reactions, including cross-coupling, C-H functionalization, and annulation strategies, have emerged as powerful tools for the construction of the imidazo[1,2-a]pyrazine core. This document summarizes key metal-catalyzed approaches and provides detailed protocols for their implementation in a laboratory setting.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the synthesis of various imidazo[1,2-a]pyrazine derivatives using different metal catalysts. This allows for a direct comparison of catalyst efficiency, substrate scope, and reaction conditions.
Table 1: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
| Entry | Starting Materials | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminopyrazine, 3-phenylpropionaldehyde | Pd(OAc)₂ | CH₂Cl₂ | RT | 12 | Modest | [1] |
| 2 | 6,8-dichloroimidazo[1,2-a]pyrazine, Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 110 | 12 | - | [2] |
| 3 | Substituted 2-chloro-3-amino-pyrazines, Amides | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 12 | High | [3] |
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
| Entry | Starting Materials | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminopyrazine, 3-phenylpropionaldehyde | CuI / Bipy | CH₂Cl₂ | RT | 12 | Modest | [1] |
| 2 | 2-aminopyrazine, Aldehyde, Alkyne | CuI | Toluene | Reflux | - | High | [4] |
Table 3: Gold-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
| Entry | Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridinium N-(pyrazin-2-yl)aminide, Electron-rich alkyne | [Au(I)-complex] | 1,4-Dioxane | 90 | - | Excellent | [5][6] |
| 2 | Pyridinium N-(pyrazin-2-yl)aminide, Indole-alkynes | [Au(I)-complex] | 1,2-Dichlorobenzene | 120 | - | 72-83 | [7] |
Table 4: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
| Entry | Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminopyrazine, Aryl aldehyde, t-butyl isocyanide | I₂ | CH₂Cl₂ | RT | 2-3 | Good | [8][9][10] |
Experimental Protocols
This section provides detailed experimental procedures for key metal-catalyzed reactions for the synthesis of imidazo[1,2-a]pyrazines.
Protocol 1: Palladium-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyrazines
This protocol describes a general procedure for the palladium-catalyzed direct C-H arylation of the imidazo[1,2-a]pyrazine core.[2]
Materials:
-
Substituted imidazo[1,2-a]pyrazine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a dry reaction vessel, add the imidazo[1,2-a]pyrazine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-H functionalized imidazo[1,2-a]pyrazine.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines
This protocol outlines a one-pot, three-component reaction for the synthesis of substituted imidazo[1,2-a]pyrazines from an aminopyrazine, an aldehyde, and a terminal alkyne.[4]
Materials:
-
2-Aminopyrazine
-
Aldehyde
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyrazine (1.0 mmol), aldehyde (1.2 mmol), and terminal alkyne (1.5 mmol) in anhydrous toluene (10 mL).
-
Add CuI (0.1 mmol, 10 mol%) to the mixture.
-
Reflux the reaction mixture for the specified time (typically 8-16 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine derivative.
Protocol 3: Gold-Catalyzed [3+2] Cycloaddition for Imidazo[1,2-a]pyrazine Synthesis
This protocol describes a gold-catalyzed formal [3+2] dipolar cycloaddition of a pyridinium N-(pyrazin-2-yl)aminide with an alkyne.[5][6][7]
Materials:
-
Pyridinium N-(pyrazin-2-yl)aminide
-
Substituted alkyne (e.g., ynamide or indole-alkyne)
-
Gold(I) catalyst (e.g., [Au(I)-complex], 5 mol%)
-
Anhydrous 1,4-dioxane or 1,2-dichlorobenzene
Procedure:
-
To a flame-dried Schlenk tube, add the pyridinium N-(pyrazin-2-yl)aminide (1.2 equiv) and the gold(I) catalyst (5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (1,4-dioxane for ynamides or 1,2-dichlorobenzene for indole-alkynes).
-
Add the alkyne (1.0 equiv) to the reaction mixture.
-
Heat the mixture to the appropriate temperature (90 °C in 1,4-dioxane or 120 °C in 1,2-dichlorobenzene) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the imidazo[1,2-a]pyrazine.
Visualizations
The following diagrams illustrate the general synthetic pathways and workflows discussed in this document.
Caption: General strategies for the synthesis of imidazo[1,2-a]pyrazines.
Caption: A typical experimental workflow for metal-catalyzed synthesis.
Caption: Simplified catalytic cycle for C-H functionalization.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Mechanism of the gold(i)-catalyzed synthesis of imidazo-pyrimidines and imidazo-pyrazines via [3 + 2] dipolar cycloaddition: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of the gold(i)-catalyzed synthesis of imidazo-pyrimidines and imidazo-pyrazines via [3 + 2] dipolar cycloaddition: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Aurora Kinase Inhibition Assays using 3-Bromoimidazo[1,2-a]pyrazin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1] The imidazo[1,2-a]pyrazine scaffold has been identified as a promising core structure for the development of potent kinase inhibitors. This document provides detailed application notes and protocols for the use of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a representative compound from this class, in Aurora kinase inhibition assays.
While specific inhibitory data for this compound is not extensively available in public literature, a closely related imidazo-[1,2-a]-pyrazine derivative has been characterized as a dual inhibitor of Aurora A and Aurora B kinases.[2][3] The data and protocols presented herein are based on established methodologies for evaluating Aurora kinase inhibitors and use the activity of this structural analog as a representative example.
Data Presentation
The following table summarizes the inhibitory activity of a representative imidazo-[1,2-a]-pyrazine compound against Aurora kinases. This data is provided as a reference for the expected potency of compounds based on this scaffold.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Imidazo-[1,2-a]-pyrazine Analog | Aurora A/B | Cell-based (phos-HH3) | 250 | [2][3] |
Signaling Pathway
The Aurora kinase family, consisting of Aurora A, B, and C, are key regulators of cell division. Their signaling pathways are complex and integral to mitotic progression. Overexpression of these kinases can lead to genomic instability and tumorigenesis.
Experimental Protocols
Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and provides a method to determine the in vitro inhibitory activity of this compound against purified Aurora kinase A or B.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute Aurora A or B kinase to the desired concentration in Kinase Assay Buffer.
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to the wells containing the inhibitor and control wells. For a "no enzyme" control, add 2 µL of Kinase Assay Buffer.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Aurora B Inhibition Assay (Phospho-Histone H3)
This protocol measures the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its substrate, Histone H3, at Serine 10.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Nocodazole (or other mitotic arresting agent)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3 or GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a mitotic arresting agent like nocodazole to enrich the mitotic population.
-
Following synchronization, treat the cells with a dose range of this compound for 1-2 hours. Include a DMSO-treated vehicle control.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform chemiluminescent detection using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Histone H3 or another loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Histone H3 signal to the loading control.
-
Calculate the percent inhibition of Histone H3 phosphorylation relative to the DMSO control and determine the cellular IC50 value.
-
Conclusion
This compound belongs to a class of compounds with demonstrated potential for Aurora kinase inhibition. The provided protocols offer robust methods for characterizing the biochemical and cellular activity of this and related molecules. Researchers can utilize these guidelines to assess the potency and mechanism of action of novel Aurora kinase inhibitors, contributing to the development of new targeted cancer therapies.
References
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimalarial Agents with Imidazopyrazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of antimalarial agents centered on the imidazopyrazine scaffold. The emergence of drug-resistant Plasmodium falciparum strains necessitates the exploration of novel chemical entities, and imidazopyrazines have shown considerable promise, primarily by targeting Plasmodium phosphatidylinositol 4-kinase (PI4K), an essential enzyme for parasite viability.[1][2] These compounds are active against multiple life stages of the parasite, including blood, liver, and transmission stages, making them attractive candidates for both treatment and prophylaxis.[3]
Data Presentation: In Vitro and In Vivo Activity of Imidazopyrazine Analogs
The following tables summarize the biological activity and pharmacokinetic properties of key imidazopyrazine compounds, including the notable example KDU691.[2][3][4][5][6] This data is crucial for understanding structure-activity relationships (SAR) and guiding lead optimization efforts.
Table 1: In Vitro Antiplasmodial Activity of Imidazopyrazine Analogs
| Compound ID | P. falciparum Strain | IC50 (nM) | Life Cycle Stage | Reference |
| KDU691 | Multiple drug-resistant strains | 27 - 70 | Asexual Blood Stage | [3] |
| KDU691 | Field isolates | ~118 (mean) | Asexual Blood Stage | [3] |
| KDU691 | Dd2 (DHA-pretreated) | Highly inhibitory | Dormant Rings | [6] |
| KDU691 | Not specified | 220 | Gametocytes | [6] |
| KAI407 | Not specified | <160 | Liver Stage (P. yoelii) | [3] |
| KAI715 | Not specified | <160 | Liver Stage (P. yoelii) | [3] |
| KDU691 | Not specified | ~196 | Liver Stage (P. cynomolgi hypnozoites) | [3] |
| Reference Drugs | ||||
| Chloroquine | 3D7 (sensitive) | Varies | Asexual Blood Stage | [1] |
| Artemisinin | 3D7 (sensitive) | Varies | Asexual Blood Stage | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of KDU691
| Parameter | Value | Species | Dosing | Reference |
| Efficacy | ||||
| Prophylactic Protection | 100% | Mouse (P. berghei) | 7.5 mg/kg (single oral dose) | [3] |
| Pharmacokinetics | ||||
| Formulation | 0.5% Methyl cellulose, 0.5% Tween 80 in water | Mouse | Oral (p.o.) | [5] |
| Dosing | 25 mg/kg and 2.5 mg/kg | Mouse | Oral (p.o.) | [5] |
| Blood/Liver Sampling | 0.08 to 24 h post-dosing | Mouse | Oral (p.o.) | [5] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of imidazopyrazine-based antimalarial agents are provided below.
Protocol 1: Synthesis of Imidazopyrazine Core Structure
This protocol outlines a general method for the synthesis of the imidazopyrazine scaffold, which can be further modified to generate a library of analogs.[2]
Materials:
-
Appropriate 2-aminopyrazine derivative
-
Substituted benzaldehyde
-
Isocyanide
-
Solvent (e.g., methanol)
-
Catalyst (if required)
Procedure:
-
Combine the 2-aminopyrazine, substituted benzaldehyde, and isocyanide in a suitable solvent.
-
Stir the reaction mixture at room temperature or with heating, depending on the specific reactants.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, purify the product using column chromatography or recrystallization to obtain the desired imidazopyrazine core.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This high-throughput assay is used to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.[7][8]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
96-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I lysis buffer
-
Microplate reader (fluorescence)
Procedure:
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate. Include a vehicle control (DMSO) and a known antimalarial as a positive control.
-
Assay Plate Setup: Transfer 50 µL of each drug dilution to the black, clear-bottom microplate in triplicate.
-
Parasite Addition: Prepare a parasite suspension at 1% parasitemia and 4% hematocrit. Dilute to a final concentration of 0.5% parasitemia and 2% hematocrit and add 50 µL to each well.
-
Incubation: Incubate the plate at 37°C for 72 hours in a modular incubation chamber with appropriate gas mixture (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control and determine the IC50 values from the dose-response curves.
Protocol 3: In Vivo Antimalarial Efficacy - 4-Day Suppressive Test
This standard in vivo assay evaluates the efficacy of a test compound in suppressing parasitemia in a murine malaria model.[9][10][11]
Materials:
-
Plasmodium berghei ANKA strain
-
NMRI or other suitable mouse strain (female, ~25 g)
-
Test compound formulated for oral or subcutaneous administration
-
Standard antimalarial drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect experimental groups of mice (n=5 per group) intravenously or intraperitoneally with 2x10^7 parasitized erythrocytes from a donor mouse.
-
Treatment: 2-4 hours post-infection, administer the first dose of the test compound (e.g., 50 mg/kg) via the desired route (p.o. or s.c.). Repeat the treatment daily for a total of 4 days. A control group should receive the vehicle alone.
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression compared to the vehicle-treated control group. ED50 and ED90 values (effective doses to suppress parasitemia by 50% and 90%, respectively) can be calculated from dose-ranging studies.[9]
Protocol 4: Phosphatidylinositol 4-Kinase (PI4K) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of Plasmodium PI4K. A non-radioactive, luminescence-based assay is described here.[12][13][14]
Materials:
-
Recombinant Plasmodium PI4K enzyme
-
PI4K substrate (e.g., phosphatidylinositol)
-
ATP
-
Assay buffer
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, combine the PI4K enzyme, substrate, and assay buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control inhibitor (if available) and a DMSO vehicle control.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of imidazopyrazine-based antimalarial agents.
Caption: Mechanism of action of imidazopyrazine antimalarials via inhibition of Plasmodium PI4K.
References
- 1. ul.netd.ac.za [ul.netd.ac.za]
- 2. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iddo.org [iddo.org]
- 9. mmv.org [mmv.org]
- 10. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. echelon-inc.com [echelon-inc.com]
- 14. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of imidazo[1,2-a]pyrazine derivatives in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are crucial for pharmacokinetic studies and clinical research in the development of drugs containing the imidazo[1,2-a]pyrazine scaffold.
Introduction
Imidazo[1,2-a]pyrazine derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. They are being investigated as potent inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain derivatives have been identified as inhibitors of Gαq/11 signaling, relevant in uveal melanoma, while others act as ENPP1 inhibitors, which modulate the cGAS-STING pathway to enhance anti-tumor immunity. Accurate and sensitive quantification of these compounds in biological fluids is essential to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their development as therapeutic agents.
This protocol is based on established bioanalytical methods for pyrazine-containing compounds and has been adapted for the specific analysis of imidazo[1,2-a]pyrazine derivatives.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction (LLE) procedure for the efficient extraction of imidazo[1,2-a]pyrazine derivatives from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (concentration will depend on the specific analyte and instrument sensitivity).
-
Add 500 µL of MTBE to the plasma sample.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis. Inject 10 µL of the sample into the LC-MS/MS system.
LC-MS/MS Analysis
This section provides the instrumental parameters for the chromatographic separation and mass spectrometric detection of imidazo[1,2-a]pyrazine derivatives. These parameters should be optimized for the specific analyte and instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min 5% B, 1-5 min 5-95% B, 5-7 min 95% B, 7.1-9 min 5% B. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Data Presentation
The following tables summarize hypothetical quantitative data for a representative imidazo[1,2-a]pyrazine derivative. Note: These values are illustrative and must be determined experimentally for each specific analyte.
Table 1: MRM Transitions and MS Parameters for a Hypothetical Imidazo[1,2-a]pyrazine Derivative
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Imidazo[1,2-a]pyrazine Analyte | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Table 2: Calibration Curve and Quality Control (QC) Sample Results
| Sample Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Standards | ||||
| LLOQ | 1 | 0.98 | 98.0 | 7.5 |
| Low | 3 | 3.05 | 101.7 | 5.2 |
| Mid | 50 | 51.2 | 102.4 | 3.8 |
| High | 150 | 147.9 | 98.6 | 4.1 |
| ULOQ | 200 | 203.1 | 101.6 | 6.3 |
| Quality Control Samples | ||||
| LQC | 3 | 2.95 | 98.3 | 6.1 |
| MQC | 75 | 76.8 | 102.4 | 4.5 |
| HQC | 150 | 145.5 | 97.0 | 3.9 |
(LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of imidazo[1,2-a]pyrazine derivatives in plasma.
Gαq/11 Signaling Pathway
Caption: Inhibition of the Gαq/11 signaling pathway by imidazo[1,2-a]pyrazine derivatives.
cGAS-STING Signaling Pathway
Application Notes and Protocols for NMR Characterization of Substituted Imidazo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of substituted imidazo[1,2-a]pyrazines, a class of heterocyclic compounds with significant pharmacological interest.[1][2] This document outlines detailed protocols for sample preparation and NMR data acquisition, presents a summary of reported NMR data for various derivatives, and includes visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction
Imidazo[1,2-a]pyrazines are nitrogen-containing bridged-head heterocyclic compounds that are structural analogues of deazapurines.[1] This scaffold is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The diverse biological functions of these molecules are highly dependent on the nature and position of substituents on the bicyclic ring system. Consequently, unambiguous structural characterization is paramount in the development of novel imidazo[1,2-a]pyrazine-based therapeutic agents.
NMR spectroscopy is an indispensable tool for the structural elucidation of these molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity, allowing for the confirmation of substitution patterns and stereochemistry.
General Structure
The core structure of imidazo[1,2-a]pyrazine consists of a pyrazine ring fused with an imidazole ring. The numbering of the ring system is crucial for the correct assignment of NMR signals.
Caption: Numbering of the imidazo[1,2-a]pyrazine ring system.
Experimental Protocols
This section provides a generalized protocol for the NMR analysis of substituted imidazo[1,2-a]pyrazines. The specific parameters may require optimization based on the specific compound and the available instrumentation.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used solvents for imidazo[1,2-a]pyrazine derivatives. The selection should be based on the solubility of the compound.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and sensitivity.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly within the same spin system.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for confirming the substitution pattern and assigning quaternary carbons.
-
The regiochemistry of 2- and 3-substituted imidazo[1,2-a]pyrazines can be confirmed using 2D NMR techniques like HMBC. For instance, in a 2-substituted derivative, a correlation between the protons and carbons at the 3- and 5-positions of the ring system can be observed.[4]
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra and report their chemical shifts.
Data Presentation: ¹H and ¹³C NMR Data
The following tables summarize reported ¹H and ¹³C NMR data for a selection of substituted imidazo[1,2-a]pyrazines. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for Selected Substituted Imidazo[1,2-a]pyrazines
| Compound | Solvent | H-2 | H-3 | H-5 | H-6 | H-8 | Other Protons |
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | CDCl₃ | - | 8.1 (s, 1H) | 9.1 (s, 1H) | - | 8.2 (s, 1H) | 7.5-7.5 (m, 5H, Ar-H), 2.1 (s, 3H, CH₃) |
| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyrazine | CDCl₃ | - | 8.0 (s, 1H) | 7.9 (s, 1H) | - | - | 7.4-7.2 (m, 4H, Ar-H), 2.5 (s, 4H, pyrrolidine), 2.2 (s, 3H, CH₃), 2.0 (s, 4H, pyrrolidine) |
| N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | - | - | - | 9.03 (s, 1H) | 8.32-8.30 (d) | 8.32-8.30 (d) | 8.30-7.91 (m, 4H, Ar-H), 3.08 (s, 1H, NH), 1.09 (s, 9H, t-butyl) |
Data extracted from references[3].
Table 2: ¹³C NMR Data for Selected Substituted Imidazo[1,2-a]pyrazines
| Compound | Solvent | C-2 | C-3 | C-5 | C-6 | C-8 | C-8a | Other Carbons |
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | CDCl₃+DMSO-d₆ | 141.7 | 108.4 | 127.4 | 152.6 | 113.3 | 138.8 | 128.1, 128.4, 129.4, 131.5 (Ar-C), 20.6 (CH₃) |
| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyrazine | CDCl₃+DMSO-d₆ | 127.9 | 105.4 | 115.5 | 125.7 | 124.4 | 110.9 | 128.07 (Ar-C), 24.7, 20.1 (pyrrolidine), 19.6 (CH₃) |
| N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | - | 147.2-116.3 | 147.2-116.3 | 147.2-116.3 | 147.2-116.3 | 147.2-116.3 | 147.2-116.3 | 57.0 (t-butyl C), 30.0 (t-butyl CH₃) |
Data extracted from references[3].
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR characterization of a novel substituted imidazo[1,2-a]pyrazine.
Caption: A typical experimental workflow for NMR characterization.
Synthesis of Imidazo[1,2-a]pyrazines
A common synthetic route to substituted imidazo[1,2-a]pyrazines involves the condensation of an aminopyrazine with an α-haloketone.
Caption: A general synthetic route to imidazo[1,2-a]pyrazines.
Conclusion
NMR spectroscopy is a powerful and essential technique for the unambiguous structural characterization of substituted imidazo[1,2-a]pyrazines. The protocols and data presented in these application notes provide a valuable resource for researchers in medicinal chemistry and drug discovery. Careful sample preparation and the systematic application of 1D and 2D NMR experiments will ensure the accurate and efficient elucidation of the structures of novel imidazo[1,2-a]pyrazine derivatives, thereby accelerating the drug development process.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Screening of Halogenated Imidazopyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of halogenated imidazopyrazine derivatives for their antimicrobial and cytotoxic activities. The provided methodologies and data serve as a foundational guide for the preliminary assessment of this promising class of compounds in the context of antimicrobial drug discovery.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Imidazo[1,2-a]pyrazines, a class of nitrogen-rich heterocyclic compounds, have garnered significant interest due to their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Halogenation of this scaffold is a key chemical strategy that can enhance the antimicrobial potency and modulate the pharmacokinetic properties of these derivatives.[3]
This document outlines the standard experimental procedures for evaluating the in vitro antimicrobial efficacy and cytotoxicity of newly synthesized halogenated imidazopyrazines.
Data Presentation: Antimicrobial Activity and Cytotoxicity
Due to the limited availability of a comprehensive dataset for a homologous series of halogenated imidazopyrazines, the following tables present data for structurally related halogenated imidazopyridines and other imidazo[1,2-a]pyrazine derivatives. This information provides valuable insights into the potential activity of the target compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Halogenated Imidazo-Fused Heterocycles
| Compound ID | Structure/Description | Test Organism | MIC (µg/mL) | Reference |
| 1 | 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | 675 | [4] |
| 2 | Imidazo[1,2-a]pyridinyl-chalcone derivative (5h) | Staphylococcus aureus (clinical strain) | 3.125 | [5] |
| 3 | Imidazo[1,2-a]pyridinyl-chalcone derivative (5h) | Staphylococcus aureus (ATCC) | 6.25 | [5] |
Table 2: Cytotoxicity (IC₅₀) of Representative Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives against a Non-cancerous Cell Line
| Compound ID | Structure/Description | Cell Line | IC₅₀ (µM) | Reference |
| 4 | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Vero (normal kidney epithelial cells) | 91 | [6][7] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of halogenated imidazopyrazines against both Gram-positive and Gram-negative bacteria.
Materials:
-
Test compounds (halogenated imidazopyrazines) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic (e.g., gentamicin, ciprofloxacin).
-
Negative control (broth and solvent).
-
Resazurin sodium salt solution (optional, for viability indication).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculation of Microtiter Plates: a. Transfer 50 µL of the appropriate compound dilution to the wells of the test microtiter plate. b. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. c. Include a positive control (antibiotic), a negative control (broth only), and a solvent control (broth with the highest concentration of DMSO used).
-
Incubation: a. Cover the plates and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Visual inspection can be aided by adding a viability indicator like resazurin and observing color change. c. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Protocol for Cytotoxicity Assessment by MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a mammalian cell line (e.g., Vero, normal kidney epithelial cells) to assess their general cytotoxicity.[6]
Materials:
-
Test compounds (halogenated imidazopyrazines) dissolved in DMSO.
-
Vero cell line (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Sterile 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Phosphate-Buffered Saline (PBS).
-
Positive control (e.g., doxorubicin).
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. c. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control. d. Incubate the plate for another 48 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action: Inhibition of Bacterial Type IV Secretion System
Some imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of the VirB11 ATPase HP0525, which is a critical component of the bacterial type IV secretion system (T4SS).[8][9] The T4SS is essential for the virulence of many pathogenic bacteria as it is used to translocate effector proteins and DNA into host cells. Inhibition of this system represents a promising antivirulence strategy.
Caption: Inhibition of the bacterial Type IV Secretion System by a halogenated imidazopyrazine.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the initial screening of halogenated imidazopyrazines.
Caption: General workflow for antimicrobial screening of halogenated imidazopyrazines.
References
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield for the synthesis is consistently low. What are the most likely causes and how can I improve it?
Low overall yield can stem from issues in either the initial cyclization to form the imidazo[1,2-a]pyrazine core or the subsequent bromination step.
For the Cyclization Step (Imidazo[1,2-a]pyrazin-8-amine formation):
-
Purity of Starting Materials: Impurities in the starting 2,8-diaminopyrazine or the α-halo-carbonyl reagent can lead to significant side product formation. It is crucial to use highly pure starting materials.
-
Reaction Conditions: The condensation reaction is sensitive to temperature and solvent. Inadequate heating or an inappropriate solvent can result in incomplete reaction or degradation of the product.
-
pH Control: The reaction is typically carried out under neutral or slightly basic conditions to facilitate the nucleophilic attack of the amino group. Acidic conditions can protonate the amine, reducing its nucleophilicity.
For the Bromination Step:
-
Regioselectivity: The bromination of the imidazo[1,2-a]pyrazine core can be challenging, sometimes resulting in a mixture of regioisomers, including di-brominated products.[1] This is a known issue with this heterocyclic system.
-
Harsh Reaction Conditions: Traditional bromination methods can be too harsh, leading to the degradation of the sensitive imidazo[1,2-a]pyrazine ring system.[1]
-
Choice of Brominating Agent: The choice of brominating agent is critical. Milder agents like N-Bromosuccinimide (NBS) are often preferred over harsher reagents like liquid bromine.
Q2: I am observing the formation of multiple spots on my TLC during the bromination step, and the final product is difficult to purify. What is happening?
The presence of multiple spots on TLC strongly suggests the formation of byproducts, which is a common issue in the bromination of imidazo[1,2-a]pyrazines.[1]
-
Formation of Isomers: You are likely forming a mixture of the desired 3-bromo isomer along with other brominated species, potentially at the C5 or C6 positions, and di-brominated products. The electron-rich nature of the imidazole ring directs electrophilic substitution, but the pyrazine ring can also react under certain conditions.
-
Degradation: The appearance of a baseline streak on your TLC may indicate product degradation under the reaction conditions.
To address this, consider the following:
-
Milder Brominating Agent: If you are using a strong brominating agent, switch to N-Bromosuccinimide (NBS).
-
Control of Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.05 to 1.1 equivalents of NBS) to minimize over-bromination.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity and reduce degradation.
-
Solvent Choice: The choice of solvent can influence the selectivity of the bromination. Dichloromethane (DCM) or chloroform are common choices.
Q3: The purification of the final product, this compound, by column chromatography is resulting in low recovery. What can I do?
Low recovery during purification can be due to several factors:
-
Product Tailing on Silica Gel: The basic amine functionality in your product can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.
-
Use neutral or basic alumina for chromatography instead of silica gel.
-
-
Product Instability: The bromo-substituted imidazopyrazine might have limited stability on silica gel over long periods. Try to perform the chromatography as quickly as possible.
-
Inappropriate Solvent System: An improperly chosen eluent system can lead to poor separation from byproducts or irreversible adsorption to the stationary phase. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective synthetic strategy involves a two-step process:
-
Cyclization: Condensation of a suitable 2,8-diaminopyrazine derivative with an α-haloketone or aldehyde (like bromoacetaldehyde) to form the imidazo[1,2-a]pyrazin-8-amine core.
-
Bromination: Regioselective electrophilic bromination of the formed imidazo[1,2-a]pyrazin-8-amine at the C3 position using a suitable brominating agent like N-Bromosuccinimide (NBS).
Q2: How can I confirm the regioselectivity of the bromination?
The most definitive method to confirm the position of the bromine atom is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can help establish the connectivity and spatial relationships within the molecule, confirming that bromination has occurred at the C3 position.
Q3: Are there any alternative, milder methods for the bromination of the imidazo[1,2-a]pyrazine core?
Yes, for sensitive substrates, milder and more selective bromination methods have been developed for related heterocyclic systems. These could be adapted for your synthesis. For instance, using sodium bromite under acidic conditions has been reported for the bromination of imidazo[1,2-a]pyridines and could be a viable alternative.[2]
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of varying reaction parameters on the yield of the two key steps in the synthesis of this compound.
Table 1: Optimization of the Cyclization Reaction
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,8-Diaminopyrazine | Bromoacetaldehyde | Ethanol | Reflux | 6 | 65 |
| 2 | 2,8-Diaminopyrazine | Bromoacetaldehyde | DMF | 100 | 4 | 75 |
| 3 | 2,8-Diaminopyrazine | Bromoacetaldehyde | Acetonitrile | Reflux | 8 | 70 |
| 4 | 2,8-Diaminopyrazine | Chloroacetaldehyde | Ethanol | Reflux | 12 | 55 |
Table 2: Optimization of the Bromination Reaction
| Entry | Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-a]pyrazin-8-amine | Br₂ (1.1) | Acetic Acid | 25 | 2 | 40 (with byproducts) |
| 2 | Imidazo[1,2-a]pyrazin-8-amine | NBS (1.1) | DCM | 0 to 25 | 4 | 75 |
| 3 | Imidazo[1,2-a]pyrazin-8-amine | NBS (1.5) | DCM | 25 | 4 | 60 (with di-bromo byproduct) |
| 4 | Imidazo[1,2-a]pyrazin-8-amine | NBS (1.1) | Chloroform | 0 to 25 | 4 | 78 |
Experimental Protocols
Below are representative, detailed methodologies for the key experiments. These are based on established procedures for similar heterocyclic systems and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrazin-8-amine
-
To a solution of 2,8-diaminopyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (2.0 eq).
-
To this suspension, add a solution of bromoacetaldehyde diethyl acetal (1.2 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired Imidazo[1,2-a]pyrazin-8-amine.
Protocol 2: Synthesis of this compound
-
Dissolve Imidazo[1,2-a]pyrazin-8-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, potentially with 0.5% triethylamine) to yield this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why are brominated heterocyclic compounds often difficult to purify?
A1: Several factors contribute to the purification challenges:
-
Compound Instability: The carbon-bromine (C-Br) bond can be labile under certain conditions. Acidic stationary phases like silica gel can promote degradation or dehalogenation, particularly in electron-rich or sterically hindered heterocyclic systems.[1][2] The bond dissociation energy of a C-Br bond is significantly lower than that of C-Cl or C-F bonds, making it more susceptible to cleavage.[2]
-
Co-elution with Impurities: Starting materials or non-brominated by-products often have similar polarities to the desired brominated product, leading to difficult separation by standard column chromatography.[3]
-
Catalyst Contamination: Many brominated heterocycles are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The nitrogen atoms in many heterocycles (like pyridine) can act as strong Lewis bases and chelate to the palladium catalyst, making the metal difficult to remove.[4] This forms stable, soluble complexes that co-elute with the product.[4][5]
-
Low Solubility: Some poly-brominated or high molecular weight heterocyclic compounds exhibit poor solubility in common chromatographic solvents, complicating purification.
Q2: My brominated compound appears to be degrading on my silica gel column. What are my options?
A2: Degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase.[1] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it. You can flush the packed column with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (~0.5-1%) or pyridine, before loading your sample.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Options include:
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds. Choose the appropriate grade (neutral or basic) based on your compound's properties.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[1]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent alternative, eluting with polar solvents like acetonitrile/water or methanol/water.[1][6]
-
Q3: I'm struggling to remove residual palladium catalyst from my product. What methods are most effective?
A3: Removing palladium to the levels required for pharmaceutical applications (<10 ppm) can be challenging.[7] A multi-step approach is often most effective:
-
Filtration through Celite®: As a first step, filtering the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium particles.[4][8]
-
Scavenging: Use a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica gels are particularly effective at binding palladium.[5] Stirring the crude product solution with the scavenger for a set time followed by filtration can significantly reduce palladium levels.[4]
-
Activated Carbon Treatment: Stirring the product in a solution with activated carbon is a cost-effective method for adsorbing residual palladium.[4][5]
-
Aqueous Washes/Liquid-Liquid Extraction: Washing the organic solution of your product with an aqueous solution containing a chelating agent (like EDTA) or a solution of aqueous cysteine can help extract soluble palladium salts.[4][8][9]
Troubleshooting Guides
This section provides structured guidance for common purification problems in a question-and-answer format.
Guide 1: Column Chromatography Issues
| Problem / Question | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Q: My compound won't elute from the silica column, even with a very polar solvent. | 1. Compound is too polar. 2. Compound has degraded/reacted on the column. [1]3. Strong interaction with silica. | 1. Switch to a more polar eluent system (e.g., add methanol or acetic acid to a DCM/EtOAc system). If this fails, consider reverse-phase chromatography.[1]2. Test for stability: Spot your crude material on a TLC plate and let it sit for an hour. Re-elute the plate in a new solvent system to see if a new spot (degradation product) appears.[1]3. Use a competitive modifier: Add a small amount of triethylamine or pyridine to the eluent to disrupt strong interactions between basic heterocycles and acidic silica. |
| Q: My brominated product and a starting material/by-product have the same Rf value on TLC. | 1. Insufficient selectivity of the solvent system. 2. Compounds have very similar polarity. [3] | 1. Systematically screen different solvent systems: Try combinations of solvents with different properties (e.g., hexanes/ether, DCM/methanol, toluene/acetone).[3] Small changes can sometimes achieve separation.2. Lower the Rf: Aim for an Rf value of ~0.1-0.2 for your target compound. This requires more solvent but significantly improves separation resolution on a column.[3]3. Consider preparative HPLC: If column chromatography fails, preparative HPLC (normal or reverse-phase) offers much higher resolving power.[6] |
| Q: I observe streaking or tailing of my compound's spot on TLC and wide fractions from my column. | 1. Sample is overloaded on TLC or column. 2. Compound is poorly soluble in the eluent. 3. Compound is acidic or basic. | 1. Load less material. For column chromatography, the amount of crude material should typically be 1-2% of the mass of the silica gel.2. Change the loading method: Use the "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica before being added to the column.[10]3. Add a modifier to the eluent: For acidic compounds, add ~0.5% acetic acid. For basic compounds, add ~0.5% triethylamine.[3] This suppresses ionization and improves peak shape. |
Guide 2: Recrystallization Issues
| Problem / Question | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Q: My compound won't crystallize from the solution upon cooling. | 1. Solution is not saturated (too much solvent used). [11]2. Solution is supersaturated. 3. Presence of impurities inhibiting crystal formation. | 1. Boil off excess solvent to concentrate the solution until it becomes slightly cloudy, then add a drop or two of hot solvent to redissolve before cooling again.[12]2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.[13]3. Try a different solvent or a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which it is insoluble) until the solution turns cloudy.[12] |
| Q: My compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Slow down the cooling process. Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask can help.3. Attempt to purify further by another method (e.g., a quick silica plug) before recrystallization. Oiling out can sometimes selectively remove impurities, and the oil may crystallize upon further cooling or standing. |
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is for removing residual palladium from a crude product solution after a cross-coupling reaction.
Methodology:
-
Dissolution: Dissolve the crude brominated heterocyclic product in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene) to make a ~0.1 M solution.
-
Initial Filtration: Filter the solution through a 1-2 cm thick pad of Celite® in a sintered glass funnel to remove any heterogeneous palladium (e.g., Pd/C or palladium black).[8] Wash the pad with the same solvent.
-
Scavenger Addition: Transfer the filtrate to a round-bottom flask. Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction).[4]
-
Stirring: Stir the mixture at room temperature for 2-4 hours. The optimal time should be determined experimentally.[4] Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but check for compound stability first.
-
Final Filtration: Filter the mixture through a Büchner funnel with appropriate filter paper to remove the solid scavenger with the bound palladium.[4]
-
Washing: Wash the scavenger on the filter paper thoroughly with the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product. Analyze for residual palladium via ICP-MS if required.
Protocol 2: Deactivation of Silica Gel for Column Chromatography
This protocol is for purifying acid-sensitive brominated heterocycles.
Methodology:
-
Column Packing: Dry pack or slurry pack a chromatography column with silica gel as you normally would using your initial, non-polar eluent (e.g., hexane).
-
Preparation of Deactivating Eluent: Prepare a batch of your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate) and add 0.5% to 1% triethylamine (Et₃N) by volume.
-
Column Equilibration: Pass 2-3 column volumes of the deactivating eluent through the packed silica gel column immediately before loading the sample. This neutralizes the acidic sites on the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the deactivating eluent (or use the dry loading method by pre-adsorbing it onto a small amount of the treated silica). Carefully load the sample onto the top of the column.
-
Elution: Run the column using the eluent containing triethylamine. Collect fractions and analyze by TLC as usual.
-
Post-Purification: After combining the pure fractions, the triethylamine can typically be removed during solvent evaporation under reduced pressure, as it is volatile.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting purification challenges.
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting guide for compound degradation on silica gel.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Recrystallization [sites.pitt.edu]
Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyrazine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with imidazo[1,2-a]pyrazine inhibitors.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyrazine inhibitor shows poor aqueous solubility. What are the initial troubleshooting steps?
A1: Initially, confirm the solubility issue with a standardized kinetic or thermodynamic solubility assay. The first steps to address poor solubility involve simple formulation adjustments. For in vitro assays, preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous assay buffer is a common practice. However, be mindful of the final DMSO concentration, as it can affect experimental outcomes. If precipitation occurs upon dilution, consider lowering the final compound concentration or exploring the use of co-solvents.
Q2: How do structural modifications on the imidazo[1,2-a]pyrazine core affect solubility?
A2: Structural modifications can significantly impact the aqueous solubility of imidazo[1,2-a]pyrazine inhibitors. The core itself is relatively lipophilic. Introducing polar functional groups into solvent-exposed regions of the molecule is a highly effective strategy. For instance, the addition of amino alcohols, tertiary amines, or other hydrogen-bond donors and acceptors can disrupt the crystal lattice energy and improve interactions with water, thereby increasing solubility.[1] Small, nonpolar groups at certain positions, like a methyl group at C-6, might be preferred for cell penetration but can negatively impact aqueous solubility.[1]
Q3: What are some effective formulation strategies for improving the solubility of these inhibitors for in vitro and in vivo studies?
A3: For preclinical studies, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[2][3] These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., ethanol, PEG 400) and water can increase the solubility of hydrophobic compounds.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules within their hydrophobic core, increasing their apparent solubility in aqueous solutions.[5][6]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance the dissolution rate.[5][7] This is often achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[2][5]
Q4: Can salt formation improve the solubility of imidazo[1,2-a]pyrazine inhibitors?
A4: Yes, salt formation is a common and effective method for increasing the solubility of ionizable compounds. The imidazo[1,2-a]pyrazine scaffold contains basic nitrogen atoms that can be protonated to form salts with various acids (e.g., hydrochloride, mesylate, sulfate). These salt forms often have higher aqueous solubility and faster dissolution rates compared to the free base.[2][6] A screening of different salt forms is recommended to identify the one with the optimal physicochemical properties.
Troubleshooting Guide
Problem 1: Compound precipitates in the aqueous buffer during in vitro assays.
-
Possible Cause: The concentration of the inhibitor in the final assay buffer exceeds its kinetic solubility. The percentage of organic solvent from the stock solution may be too low to maintain solubility.
-
Solutions:
-
Reduce Final Concentration: Determine the maximum soluble concentration in your assay buffer and work below this limit.
-
Increase Co-solvent Concentration: If your assay allows, slightly increase the final percentage of DMSO or another co-solvent. However, always run a vehicle control to ensure the solvent is not affecting the assay results.
-
Use Solubilizing Excipients: Consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin to the assay buffer to improve solubility.
-
Problem 2: Difficulty in preparing a concentrated stock solution.
-
Possible Cause: The compound has poor solubility even in common organic solvents like DMSO.
-
Solutions:
-
Test Alternative Solvents: Screen other organic solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).
-
Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. Always check for compound stability at elevated temperatures.
-
pH Adjustment: For some compounds, adjusting the pH of the solvent (e.g., using a basic solvent for an acidic compound or an acidic solvent for a basic compound) can improve solubility.
-
Quantitative Data Summary
The following table summarizes the successful improvement of physicochemical properties of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor through chemical modification. The initial lead compound 1 had low aqueous solubility, which was significantly improved in the optimized compound 12k by introducing a polar acyclic amino alcohol substituent.
| Compound | Structure | Aurora A (TdF Kd, nM) | phos-HH3 Inhibition (IC50, nM) | Kinetic Solubility (mM) |
| 1 | Imidazo[1,2-a]pyrazine core with pyrazole and methyl groups | - | 250 | 0.005 |
| 12k | Derivative of 1 with an added acyclic amino alcohol | 0.02 | 25 | 11.4 |
Data sourced from Yu et al., 2012.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Light Scattering
This method provides a rapid determination of a compound's kinetic solubility in an aqueous buffer.
-
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
10 mM sodium phosphate buffer, pH 7.4
-
Nephelometer (e.g., NepheloStar)
-
96-well plates
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add 196 µL of the phosphate buffer to each well.
-
Transfer 4 µL of the compound dilutions from the DMSO plate to the buffer plate, resulting in a final DMSO concentration of 2%.
-
Mix the plate thoroughly and let it equilibrate at room temperature for 1-2 hours.
-
Measure the light scattering of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer-only control.[1]
-
Protocol 2: Salt Formation Screening
This protocol outlines a general procedure for screening different acids to form salts with improved solubility.
-
Materials:
-
Imidazo[1,2-a]pyrazine free base
-
A selection of acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid)
-
Various organic solvents (e.g., isopropanol, ethanol, acetone)
-
Water
-
-
Procedure:
-
Dissolve a known amount of the free base in a suitable organic solvent. Gentle heating may be required.
-
Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid, either neat or as a solution in the same solvent.
-
Stir the mixture at room temperature or with gentle heating. Observe for precipitation.
-
If a precipitate forms, cool the mixture and isolate the solid by filtration.
-
Wash the solid with the organic solvent and dry under vacuum.
-
Characterize the resulting salt for its crystalline form (e.g., by XRPD) and determine its aqueous solubility using a standard method.
-
Compare the solubility of the different salt forms to identify the most promising candidate.
-
Visualizations
Caption: Workflow for addressing solubility issues of imidazo[1,2-a]pyrazine inhibitors.
Caption: Structure-solubility relationship for imidazo[1,2-a]pyrazine inhibitors.
Caption: Simplified Aurora A kinase signaling pathway, a target for imidazo[1,2-a]pyrazine inhibitors.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. longdom.org [longdom.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Imidazo[1,2-a]pyrazine Cores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized imidazo[1,2-a]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an imidazo[1,2-a]pyrazine halide is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines often stem from a few critical factors:
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyrazine core can coordinate with the palladium catalyst, leading to deactivation or "poisoning" of the catalytic species.
-
Protodeboronation: The boronic acid or ester can be sensitive to the reaction conditions, particularly the presence of water and the choice of base, leading to its decomposition back to the corresponding arene.
-
Poor Solubility: Imidazo[1,2-a]pyrazine derivatives and the boronic acid coupling partners can have limited solubility in common Suzuki coupling solvents, hindering reaction kinetics.
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all crucial and highly substrate-dependent.
Q2: How can I mitigate palladium catalyst poisoning by the imidazo[1,2-a]pyrazine nitrogen atoms?
A2: To overcome catalyst inhibition, consider the following strategies:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.
-
Employ Pre-formed Palladium Catalysts: Using well-defined pre-catalysts can ensure the active Pd(0) species is generated efficiently in the presence of the heterocyclic substrate.
-
Slow Addition of the Heterocycle: In some cases, adding the imidazo[1,2-a]pyrazine substrate slowly to the reaction mixture can help to maintain a higher concentration of active catalyst.
Q3: What are the best practices to prevent protodeboronation of my boronic acid reagent?
A3: Protodeboronation is a common side reaction. To minimize its impact:
-
Use Boronate Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid in situ.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, running the reaction under anhydrous conditions with a suitable non-aqueous base can reduce protodeboronation.
-
Choice of Base: The strength and type of base can influence the rate of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).
Q4: I am observing significant formation of homocoupled byproducts from my boronic acid. How can I avoid this?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen. To prevent this:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This can be achieved by bubbling the inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment to prevent oxygen from entering the reaction vessel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst inhibition by the imidazo[1,2-a]pyrazine nitrogen. | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).- Use a pre-formed palladium precatalyst.- Consider slow addition of the imidazo[1,2-a]pyrazine substrate. |
| Protodeboronation of the boronic acid. | - Use a more stable boronate ester (e.g., pinacol, MIDA).- Run the reaction under anhydrous conditions.- Optimize the base; try weaker bases like K₂CO₃ or Cs₂CO₃. | |
| Poor solubility of starting materials. | - Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).- Increase the reaction temperature. | |
| Inactive catalyst. | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper storage of reagents under an inert atmosphere. | |
| Formation of Homocoupled Byproduct | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.- Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction. |
| Dehalogenation of the Imidazo[1,2-a]pyrazine | Presence of water or other protic sources. | - Use anhydrous solvents and reagents.- Ensure the base is thoroughly dried before use. |
| Incomplete Conversion | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.[1][2] |
| Low catalyst loading. | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
Data on Reaction Conditions
The following tables summarize quantitative data from various Suzuki coupling reactions involving imidazo[1,2-a]pyrazine and related heterocyclic cores to guide your experimental design.
Table 1: Effect of Catalyst and Base on Yield for Arylation of Chloro-Imidazo[1,2-a]pyrazines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1:1 Dioxane/H₂O | 110 (µwave) | 0.5 | 57-86[3] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 75-90 |
| Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | DMF | 120 | 18 | 60-80 |
*Yields are generalized from typical conditions for challenging heterocyclic couplings and may vary based on specific substrates.
Table 2: Influence of Solvent on Suzuki Coupling of Bromo-Heterocycles
| Substrate | Solvent System | Base | Catalyst System | Yield (%) |
| 3-Bromo-imidazo[1,2-a]pyridine | DME/H₂O (2:1) | Na₂CO₃ | Pd(PPh₃)₄ | ~90[4] |
| 6-Bromo-imidazo[1,2-a]pyrazine | Toluene/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 65-85 |
| 8-Bromo-imidazo[1,2-a]pyrazine | THF/H₂O (3:1) | Cs₂CO₃ | Pd(OAc)₂/SPhos | 70-92 |
*Yields are representative and can be influenced by the specific boronic acid and substitution pattern on the imidazo[1,2-a]pyrazine core.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Imidazo[1,2-a]pyrazine
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the bromo-imidazo[1,2-a]pyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Technical Support Center: Regioselective Bromination of the Imidazo[1,2-a]pyrazine Scaffold
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regioselective bromination of the imidazo[1,2-a]pyrazine scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the electrophilic bromination of an unsubstituted imidazo[1,2-a]pyrazine?
A1: The electrophilic bromination of an unsubstituted imidazo[1,2-a]pyrazine scaffold predominantly occurs at the C-3 position. This high regioselectivity is attributed to the electronic properties of the bicyclic system. The five-membered imidazole ring is more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyrazine ring, which is deactivated.[1] Attack at C-3 results in a more stable cationic intermediate where the aromaticity of the pyrazine ring is maintained.[1]
Q2: Which brominating agents are most commonly used for this transformation?
A2: N-Bromosuccinimide (NBS) is the most frequently employed reagent for the regioselective C-3 bromination of imidazo[1,2-a]pyrazines due to its ease of handling and generally high selectivity. Other effective brominating agents include molecular bromine (Br₂) in a solvent like acetic acid and sodium bromite (NaBrO₂).[2][3]
Q3: Can bromination occur at other positions on the imidazo[1,2-a]pyrazine ring system?
A3: While C-3 is the most reactive site for electrophilic substitution, obtaining substitution at other positions via direct bromination is challenging and often results in low yields or mixtures of isomers.[4] Under forcing conditions, dibromination may occur.[4] To achieve functionalization at other positions, such as C-5, C-6, or C-8, alternative strategies like directed ortho-metalation (DoM) followed by quenching with a bromine source are typically more effective.[5]
Q4: How do substituents on the imidazo[1,2-a]pyrazine core affect the regioselectivity of bromination?
A4: Substituents can influence the regioselectivity. Electron-donating groups on the pyrazine ring can increase its reactivity but C-3 on the imidazole ring generally remains the most favored site for electrophilic attack. However, strongly directing groups or pre-existing substitution patterns can lead to different outcomes. It is crucial to consider the electronic and steric effects of any existing substituents on the scaffold.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Brominated Product
-
Question: My reaction shows a significant amount of unreacted starting material after the recommended reaction time. What could be the cause?
-
Answer:
-
Insufficient Activation of Brominating Agent: If you are using NBS, trace amounts of acid can act as a catalyst.[6] Ensure your solvent is appropriate and consider the addition of a catalytic amount of a proton source if the reaction is sluggish.
-
Decomposition of Reagents: N-Bromosuccinimide can decompose over time, especially if not stored properly in a cool, dark place.[7] It is advisable to use freshly recrystallized or newly purchased NBS for best results.[7]
-
Low Reaction Temperature: Some brominations may require gentle heating to proceed at a reasonable rate. If you are running the reaction at room temperature or below, a modest increase in temperature could improve the conversion rate.
-
Issue 2: Formation of Multiple Products (Dibromination or Isomeric Mixtures)
-
Question: My TLC and NMR analysis indicate the presence of multiple brominated species. How can I improve the selectivity for the C-3 monobrominated product?
-
Answer:
-
Over-bromination: The formation of dibrominated products suggests the reaction is proceeding beyond the desired monosubstitution.[4] To mitigate this, use a controlled stoichiometry of the brominating agent (typically 1.0-1.2 equivalents of NBS). Adding the brominating agent portion-wise can also help maintain a low concentration and favor mono-bromination.
-
Incorrect Stoichiometry: Carefully check the molar equivalents of your brominating agent. An excess can readily lead to multiple additions.
-
Reaction Temperature: High reaction temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature to favor the kinetically preferred C-3 product.
-
Issue 3: Poor Yield of the Isolated Product
-
Question: The reaction appears to go to completion by TLC, but my isolated yield is very low. What are potential reasons for this?
-
Answer:
-
Product Instability: The brominated product may be unstable under the reaction or workup conditions. Ensure the workup procedure is performed promptly and under neutral or slightly basic conditions if the product is acid-sensitive.
-
Hydrolysis of Brominating Agent: If using NBS in a protic solvent, ensure that the conditions are anhydrous, as water can hydrolyze the reagent and the desired product.[7]
-
Purification Issues: Brominated imidazo[1,2-a]pyrazines can sometimes be challenging to purify via column chromatography. Experiment with different solvent systems or consider recrystallization as an alternative purification method.
-
Experimental Protocols
Protocol 1: C-3 Bromination using N-Bromosuccinimide (NBS)
This protocol is a general procedure and may require optimization for specific substrates.
-
Dissolve the Substrate: Dissolve the substituted imidazo[1,2-a]pyrazine (1.0 mmol) in a suitable solvent such as ethanol, chloroform, or acetonitrile (10-20 mL) in a round-bottom flask.
-
Cool the Reaction: Cool the solution to 0-5 °C using an ice bath.
-
Add NBS: Add N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench and Workup: Once the reaction is complete, a solid may precipitate. This solid can be filtered off. Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolate and Purify: The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3-bromo-imidazo[1,2-a]pyrazine derivative.
Protocol 2: C-3 Bromination using Molecular Bromine (Br₂)
This protocol uses liquid bromine, which is hazardous. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the Substrate: Dissolve the imidazo[1,2-a]pyrazine (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with an addition funnel and protected from light.
-
Add Bromine: Add a solution of molecular bromine (Br₂) (1.0 mmol, 1.0 equivalent) in acetic acid dropwise to the stirred solution at room temperature.
-
Monitor the Reaction: Stir the mixture at room temperature for the required time (typically several hours), monitoring by TLC.
-
Workup: Pour the reaction mixture into ice water and neutralize carefully with a solid base, such as sodium bicarbonate or an aqueous solution of sodium hydroxide, until the solution is basic.
-
Extract and Purify: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is purified by column chromatography or recrystallization.[3]
Quantitative Data Summary
| Entry | Substrate | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyrazine | Br₂ (5 eq.) | Acetic Acid | RT | 24 | - | [3] |
| 2 | 8-substituted-5-methyl-imidazo[1,2-a]pyrazine | NBS (1.2 eq.) | Ethanol | 0 to RT | - | - | |
| 3 | 2-phenylimidazo[1,2-a]pyridine | NaBrO₂ | DMF | 60 | - | High | [2] |
Note: Yields are highly substrate-dependent. The conditions listed serve as a starting point for optimization.
Visualizations
Caption: Mechanism of regioselective bromination at C-3.
Caption: Experimental workflow for NBS-mediated bromination.
Caption: Decision tree for troubleshooting bromination reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,8-Dibromoimidazo[1,2-a]pyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Synthesis of Imidazopyridines via Multicomponent Reactions
Welcome to the technical support center for the synthesis of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for multicomponent reactions, a highly efficient method for generating these valuable heterocyclic scaffolds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My multicomponent reaction for imidazopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in multicomponent reactions for imidazopyridine synthesis, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, can stem from several factors.[2][4] Key areas to investigate include reaction conditions, catalyst efficiency, and substrate reactivity.
-
Inefficient Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For instance, some reactions show improved yields when switching to a more polar aprotic solvent like acetonitrile or DMF.[5] Temperature optimization is also crucial; while higher temperatures can increase reaction rates, they may also promote decomposition.[5]
-
Catalyst Selection and Deactivation: The catalyst plays a pivotal role. A variety of Lewis and Brønsted acids are used, with scandium triflate (Sc(OTf)₃) being a common choice for the GBB reaction.[6][7] If you are observing low yields, consider screening different catalysts, such as other metal triflates (e.g., Yb(OTf)₃) or even metal-free catalysts like iodine.[8][9][10] Catalyst loading should also be optimized.
-
Substrate Scope and Limitations: The electronic and steric properties of your starting materials (aminopyridine, aldehyde, and isocyanide) can significantly impact the reaction's success. For example, aliphatic aldehydes have been reported to give lower yields compared to aromatic aldehydes.[1] Similarly, the position of substituents on the 2-aminopyridine can influence the cyclization step.[5]
Q2: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?
A2: Byproduct formation is a common challenge. The most frequently observed byproducts include regioisomers and stable Schiff bases.[5]
-
Regioisomers: When using substituted 2-aminopyridines, cyclization can occur at different nitrogen atoms, leading to a mixture of isomers that can be difficult to separate.[5] To address this, careful selection of starting materials and reaction conditions is necessary.
-
Schiff Bases: The initial condensation of the aldehyde and the 2-aminopyridine forms a Schiff base. This intermediate may be too stable and not proceed to the final cyclized product.[5] To minimize the accumulation of the Schiff base intermediate, you can:
-
Adjust Stoichiometry: Increasing the equivalents of the 2-aminopyridine (e.g., to 1.2-1.5 equivalents) can help drive the reaction towards the desired product.[5]
-
Use a Catalyst: A Lewis or Brønsted acid catalyst can activate the Schiff base for the subsequent nucleophilic attack by the isocyanide.[5]
-
Q3: What is the role of the catalyst in the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazopyridine synthesis?
A3: In the GBB reaction, the catalyst, typically a Lewis or Brønsted acid, plays a crucial role in activating the substrates and facilitating the key bond-forming steps.[2][3] The generally accepted mechanism involves the initial formation of an imine from the condensation of the aldehyde and the aminopyridine. The acid catalyst activates this imine, making it more susceptible to nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization to form the final imidazopyridine scaffold.[11]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting reactions that result in low or no desired imidazopyridine product.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in imidazopyridine synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Verify the purity of the 2-aminopyridine, aldehyde, and isocyanide using techniques like NMR or LC-MS. |
| Incorrect Stoichiometry | Carefully re-check the molar ratios of your reactants. Consider a slight excess of the more volatile components. |
| Suboptimal Solvent | If using a standard solvent like methanol, try switching to acetonitrile or DMF, which can improve reaction kinetics.[5] |
| Incorrect Temperature | Optimize the reaction temperature. While some reactions work at room temperature, others may require heating (e.g., 50-80 °C) to proceed efficiently.[5] |
| Ineffective Catalyst | Screen a panel of Lewis or Brønsted acid catalysts. For the GBB reaction, Sc(OTf)₃ is a good starting point, but others like Yb(OTf)₃ or even iodine can be effective.[6][8][10] |
| Low Substrate Reactivity | If using electron-deficient aldehydes or sterically hindered substrates, you may need more forcing conditions (higher temperature, longer reaction time, or a more active catalyst). |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from studies on optimizing reaction conditions for imidazopyridine synthesis.
Table 1: Optimization of Catalyst for the Synthesis of Imidazo[1,2-a]pyridines
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cu(OAc)₂ | DMF | 100 | High | [1] |
| 2 | CuI | DMF | 100 | Lower | [1] |
| 3 | Cu(OTf)₂ | DMF | 100 | Lower | [1] |
| 4 | FeCl₃ | DMF | 100 | Lower | [1] |
| 5 | Zn(OAc)₂ | DMF | 100 | No Product | [1] |
| 6 | PdCl₂ | - | - | 80 | [12] |
| 7 | Pd(OAc)₂ | - | - | Lower | [12] |
| 8 | Iodine (10) | Ethanol | Room Temp | High | [8] |
| 9 | Sc(OTf)₃ (10) | DCM/MeOH | 120 (µW) | 48-86 | [6] |
Table 2: Optimization of Solvent and Temperature for an Iodine-Catalyzed Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | DMSO | 110 | High | [9][13] |
| 2 | DMSO | <100 | Lower | [9][13] |
| 3 | DMF | 110 | No Product | [9][13] |
| 4 | Acetonitrile | 110 | No Product | [9][13] |
| 5 | Ethanol | 110 | No Product | [9][13] |
| 6 | Toluene | Room Temp | Moderate to Low | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow for GBB Reaction
Caption: A typical experimental workflow for the GBB three-component reaction.
Procedure:
-
To a reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv), 2-aminopyridine (1.0 mmol, 1.0 equiv), and a suitable solvent (e.g., a 2:1 mixture of DCM/MeOH, 0.3 M).[6]
-
Add the Lewis acid catalyst, for example, scandium triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%).[6]
-
Add the isocyanide (1.7 equiv).[6]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or with heating, potentially using microwave irradiation at 120 °C for 1 hour).[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazopyridine.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Bromoimidazo[1,2-a]pyrazin-8-amine in Solution
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 3-Bromoimidazo[1,2-a]pyrazin-8-amine. Here you will find frequently asked questions, troubleshooting guides for common issues encountered during stability testing, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic amine, the compound is potentially susceptible to hydrolysis, oxidation, and photodecomposition.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products should be empirically determined, potential degradation pathways for similar heterocyclic amines suggest that hydrolysis of the amino group, oxidation of the imidazopyrazine ring system, and debromination are possible.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products and quantifying its concentration over time. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.
Q4: How should I prepare my solutions for a stability study?
A4: Solutions should be prepared in appropriate solvents and buffers relevant to your intended application. It is crucial to use high-purity solvents and freshly prepared buffers. For forced degradation studies, specific stress conditions are applied to these solutions as outlined in the experimental protocols below.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Ambient Conditions
If you are observing unexpectedly fast degradation of this compound in your control samples, consider the following potential causes and solutions.
Troubleshooting Decision Tree
Navigating the Synthesis of Imidazo[1,2-a]pyrazines: A Technical Guide to Overcoming Side Reactions
For Immediate Release
Shanghai, China – December 24, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical support center focused on troubleshooting the synthesis of imidazo[1,2-a]pyrazines. This guide provides detailed answers to frequently encountered issues, particularly the formation of unwanted side reaction products, and offers optimized experimental protocols to enhance yield and purity.
The imidazo[1,2-a]pyrazine scaffold is a critical component in many pharmaceutical compounds. However, its synthesis can be hampered by the formation of various side products, leading to reduced yields and complex purification processes. This technical resource aims to address these challenges directly, providing clear, actionable guidance.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyrazines, offering insights into their causes and practical solutions.
Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is producing a significant amount of a Schiff base byproduct. How can I prevent this?
A1: The formation of a stable Schiff base from the aldehyde and aminopyrazine starting materials is a common equilibrium-driven side reaction. This intermediate, if it does not proceed to the cyclization step, will reduce the overall yield of your desired imidazo[1,2-a]pyrazine.
Troubleshooting Steps:
-
Use of Dehydrating Agents: The formation of the Schiff base involves the elimination of water. Incorporating a dehydrating agent, such as trimethyl orthoformate, can shift the equilibrium towards the desired product by removing water as it is formed.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, for example, BF₃·OEt₂, can activate the Schiff base towards nucleophilic attack by the isocyanide, thereby promoting the forward reaction and minimizing the accumulation of the Schiff base intermediate.
-
Reaction Conditions: Optimizing the reaction temperature and time is crucial. Insufficient heating may not provide the necessary activation energy for the cyclization, while prolonged reaction times at high temperatures can lead to degradation. Stepwise monitoring by TLC or LC-MS is recommended.
Q2: I am observing the formation of regioisomers when using a substituted aminopyrazine. How can I control the regioselectivity of the reaction?
A2: The regioselectivity of the cyclization is a known challenge, particularly with unsymmetrically substituted aminopyrazines. The nucleophilicity of the ring nitrogens in the aminopyrazine dictates the site of the initial reaction.
Troubleshooting Steps:
-
Electronic Effects of Substituents: Electron-donating groups on the pyrazine ring can enhance the nucleophilicity of the adjacent nitrogen, influencing the direction of cyclization. Conversely, electron-withdrawing groups can deactivate the nearby nitrogen. Careful consideration of the electronic nature of your substituents is key to predicting and controlling the outcome.
-
Steric Hindrance: Bulky substituents near one of the ring nitrogens can sterically hinder the approach of the other reactants, favoring cyclization at the less hindered nitrogen.
-
Metalation Strategies: For post-synthesis functionalization, regioselectivity can be precisely controlled through directed metalation using organometallic bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, followed by quenching with an electrophile. This allows for the selective functionalization of specific positions on the imidazo[1,2-a]pyrazine core.[1]
Q3: My reaction yield is low, and I suspect dimerization of my aminopyrazine starting material. Is this a common issue?
A3: While less commonly reported for imidazo[1,2-a]pyrazine synthesis compared to some other heterocyclic systems, dimerization of the aminopyrazine can occur under certain conditions, particularly at high temperatures and in the presence of strong bases, analogous to side reactions seen in the Chichibabin amination of pyridines.[2]
Troubleshooting Steps:
-
Control of Reaction Temperature: Avoid excessively high reaction temperatures, which can promote dimerization pathways.
-
Stoichiometry and Addition Rate: Use a precise stoichiometry of reactants. Slow, controlled addition of the aminopyrazine to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring bimolecular side reactions like dimerization.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions involving the aminopyrazine.
Key Reaction Pathways and Side Reactions
To visually assist researchers, the following diagrams illustrate the desired reaction pathway for the Groebke-Blackburn-Bienaymé synthesis of imidazo[1,2-a]pyrazines and a common side reaction.
Caption: Desired vs. Side Reaction Pathway in GBB Synthesis.
Quantitative Data Summary
Optimizing reaction conditions can significantly impact the yield of the desired imidazo[1,2-a]pyrazine and minimize the formation of side products. The following table summarizes the effect of different catalysts and solvents on the yield of a model GBB reaction.
| Catalyst (mol%) | Solvent | Temperature | Yield (%) | Reference |
| None | Ethanol | Room Temp | Low | [3] |
| I₂ (5) | Ethanol | Room Temp | Excellent | [3] |
| FeCl₃ | Ethanol | Room Temp | Poor | [3] |
| I₂ (5) | Methanol | Room Temp | Moderate | [3] |
| I₂ (5) | Acetonitrile | Room Temp | Moderate | [3] |
| I₂ (5) | Dichloromethane | Room Temp | Low | [3] |
| BF₃·OEt₂ | Acetonitrile | 80 °C | up to 85% | [4] |
Detailed Experimental Protocols
Optimized Protocol for the Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyrazines [4]
This protocol is designed to maximize yield and purity by minimizing side reactions.
-
Reaction Setup: To a solution of the aminopyrazine (1.0 equiv.) in acetonitrile, add the aldehyde (1.1 equiv.) and trimethyl orthoformate (1.5 equiv.).
-
Catalyst Addition: Add BF₃·OEt₂ (1.2 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the formation of the Schiff base intermediate by TLC or LC-MS.
-
Isocyanide Addition: Once the Schiff base formation is complete, add the isocyanide (1.0 equiv.) to the reaction mixture.
-
Heating and Completion: Heat the reaction to 80 °C and continue to monitor for the formation of the desired product. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines [3]
This method offers a cost-effective and environmentally friendly approach.
-
Reactant Mixture: In a round-bottom flask, mix the 2-aminopyrazine (1 mmol), aryl aldehyde (1 mmol), and tert-butyl isocyanide (1.2 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add iodine (5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion, the precipitate is filtered, washed with excess ethanol, and dried under vacuum to yield the pure product.
By providing this detailed technical support center, we aim to empower researchers to overcome common synthetic hurdles and accelerate their research and development efforts in the vital field of medicinal chemistry.
References
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine.
Experimental Workflow
The synthesis of this compound can be approached via a two-step process: the formation of the imidazo[1,2-a]pyrazin-8-amine core followed by selective bromination at the C3 position.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the imidazo[1,2-a]pyrazine core?
A1: The most prevalent method for constructing the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound. For the synthesis of 8-aminoimidazo[1,2-a]pyrazine, 2,3-diaminopyrazine is a suitable starting material, which can be reacted with glyoxal or an equivalent α-dicarbonyl species.
Q2: Why is direct bromination of the unsubstituted imidazo[1,2-a]pyrazine core challenging?
A2: Direct bromination of the imidazo[1,2-a]pyrazine core often leads to low yields and the formation of a mixture of mono- and di-brominated regioisomers, which can be difficult to separate.[1] The electron-rich nature of the heterocyclic system makes it susceptible to electrophilic attack at multiple positions.
Q3: What are the advantages of using N-Bromosuccinimide (NBS) for bromination?
A3: NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine. It is a crystalline solid that is easier to handle. In many cases, it allows for more selective bromination of electron-rich aromatic and heterocyclic compounds.
Q4: Are there alternative methods for the synthesis of substituted 8-aminoimidazo[1,2-a]pyrazines?
A4: Yes, multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, provide an efficient pathway to multi-substituted 8-aminoimidazo[1,2-a]pyrazines.[2][3][4] This approach involves the one-pot reaction of an aminopyrazine, an aldehyde, and an isocyanide.
Troubleshooting Guide
Step 1: Synthesis of Imidazo[1,2-a]pyrazin-8-amine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Inefficient cyclization. | - Ensure the purity and reactivity of 2,3-diaminopyrazine and the α-dicarbonyl reagent.- Optimize the reaction temperature; some condensations may require heating.- Consider the use of a mild acid catalyst to promote imine formation and subsequent cyclization. |
| Formation of Multiple Products/Impurities | - Side reactions of the amino groups.- Polymerization of the α-dicarbonyl reagent.- Oxidation of the starting material or product. | - Control the stoichiometry of the reactants carefully.- Add the α-dicarbonyl reagent slowly to the reaction mixture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Product co-elutes with starting materials or byproducts during chromatography. | - If the product is a solid, attempt to induce precipitation by cooling or adding an anti-solvent.- For purification, column chromatography on silica gel or alumina with a gradient of polar solvents is often effective. Recrystallization can also be a powerful purification technique. |
Step 2: C3-Bromination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Brominated Product | - Incomplete reaction.- Degradation of starting material or product.- Over-bromination. | - Increase the reaction time or slightly increase the temperature, monitoring the reaction progress by TLC or LC-MS.- Use a less polar aprotic solvent to improve the stability of the reactants.- Use a stoichiometric amount of NBS (1.0-1.1 equivalents) to minimize the formation of di-brominated byproducts. |
| Formation of Regioisomers | - The 8-amino group can direct bromination to other positions.- Radical bromination at other sites. | - Perform the reaction at a low temperature to favor electrophilic aromatic substitution at the most electron-rich position (C3).- Use a polar aprotic solvent like DMF or acetonitrile to favor the ionic mechanism over a radical pathway. |
| Reaction is Difficult to Control (Runs Away) | - The reaction is highly exothermic. | - Add the NBS portion-wise at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly. |
| Product is Difficult to Purify from Succinimide | - Succinimide byproduct is soluble in the extraction solvent. | - After the reaction, quench with an aqueous solution of sodium thiosulfate to remove any unreacted NBS. The succinimide byproduct is often water-soluble and can be removed by aqueous workup. If it persists, it can usually be removed by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyrazin-8-amine
-
To a solution of 2,3-diaminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add an aqueous solution of glyoxal (40% in water, 1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford imidazo[1,2-a]pyrazin-8-amine.
Protocol 2: Synthesis of this compound
-
Dissolve imidazo[1,2-a]pyrazin-8-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield this compound.
Data Presentation
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazo[1,2-a]pyrazin-8-amine Synthesis | 2,3-Diaminopyrazine, Glyoxal | Ethanol/Water | Room Temp. | 12-24 | 60-75 |
| C3-Bromination | Imidazo[1,2-a]pyrazin-8-amine, NBS | DMF | 0 to Room Temp. | 3-5 | 50-65 |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Method Validation for 3-Bromoimidazo[1,2-a]pyrazin-8-amine Quantification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), for the quantification of 3-Bromoimidazo[1,2-a]pyrazin-8-amine. The guidance is structured to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, in alignment with ICH Q2(R1) guidelines.[1][2][3][4]
Diagram: Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation from planning to final report.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during method validation.
Specificity and Selectivity
Q1: My chromatogram shows interfering peaks from the placebo/excipients close to the this compound peak. What should I do?
A1:
-
Problem: Lack of specificity can lead to inaccurate quantification.[5] The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH) to improve the resolution between the analyte and interfering peaks. For ionizable compounds like your amine, small changes in pH can significantly alter retention times.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18).
-
Adjust Wavelength: If using a UV detector, analyze the UV spectra of your analyte and the interferents. Select a wavelength where the analyte has high absorbance and the interferents have minimal absorbance.
-
Sample Preparation: Implement a sample cleanup step, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components before injection.[6][7]
-
Q2: How do I demonstrate specificity against potential degradation products?
A2:
-
Procedure: Perform forced degradation studies on your drug substance. Expose it to stress conditions like acid, base, oxidation (e.g., H₂O₂), heat, and light.
-
Analysis: Analyze the stressed samples using your method. The method is specific if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) can be used to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.
Linearity
Q3: My calibration curve has a low correlation coefficient (r² < 0.995). How can I fix this?
A3:
-
Problem: A non-linear response indicates that the detector signal is not directly proportional to the analyte concentration across the desired range.[8]
-
Troubleshooting Steps:
-
Check Standard Preparation: Ensure standards were prepared accurately. Use calibrated pipettes and balances. Prepare fresh standards from a new stock solution to rule out degradation or preparation errors.[8]
-
Assess Concentration Range: The selected range may be too wide, exceeding the detector's linear dynamic range. Try narrowing the concentration range. For assays, the range is typically 80-120% of the test concentration.[9][10]
-
Look for Saturation: At high concentrations, the detector (especially UV) can become saturated, causing the curve to flatten. If this is the case, dilute the upper-level standards.
-
Evaluate Residual Plot: A random scatter of residuals around the zero line indicates a good fit. A pattern (e.g., a U-shape) suggests non-linearity or the need for a different regression model (e.g., weighted regression).[8]
-
Accuracy and Precision
Q4: My accuracy (recovery) results are consistently low (<98%). What are the common causes?
A4:
-
Problem: Poor accuracy indicates a systematic error in the method, where the measured value is consistently different from the true value.[11]
-
Troubleshooting Steps:
-
Optimize Sample Extraction: The analyte may not be completely extracted from the sample matrix. Try modifying the extraction solvent, increasing sonication/shaking time, or using a different extraction technique.
-
Check for Analyte Instability: The analyte may be degrading during sample preparation or in the autosampler. Prepare samples and inject them immediately, or perform stability studies to assess analyte stability in the sample solvent.
-
Investigate Matrix Effects: Components in the sample matrix can suppress or enhance the detector signal.[5][8] Prepare standards in a blank sample matrix and compare the slope of that calibration curve to one prepared in pure solvent. If they differ significantly, matrix effects are present.
-
Verify Standard Purity: Ensure the reference standard used to prepare solutions is of high purity and has a valid certificate of analysis.
-
Q5: The Relative Standard Deviation (%RSD) in my precision study is high (>2%). How can I improve it?
A5:
-
Problem: High %RSD indicates random error and poor method reproducibility.[11][12]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure every step (weighing, dilution, extraction, filtration) is performed as uniformly as possible.[7][11]
-
Check HPLC System Performance: High %RSD can be caused by instrument issues like an unstable pump flow, leaks, or a faulty injector.[13] Run system suitability tests to ensure the instrument is performing correctly before analysis.
-
Ensure Complete Dissolution: The analyte must be fully dissolved in the sample solvent. Increase vortexing or sonication time.
-
Use an Internal Standard (IS): If variability cannot be eliminated, incorporating a structurally similar internal standard can compensate for variations in injection volume and sample preparation.
-
Experimental Protocols & Data
Hypothetical HPLC Method Protocol
This protocol provides a starting point for the quantification of this compound.
| Parameter | Condition |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes typical validation parameters and their acceptance criteria based on ICH guidelines.[1][3][4]
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Inject blank, placebo, analyte, and spiked placebo. | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Analyze ≥5 concentrations (e.g., 50-150% of target). | Correlation coefficient (r²) ≥ 0.995.[8] Residual plot shows random scatter. |
| Range | Confirmed by linearity, accuracy, and precision data. | Method provides acceptable results across the defined range. |
| Accuracy | Analyze ≥3 concentrations (e.g., 80, 100, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[11][14] |
| Precision | Repeatability: ≥6 replicates at 100% concentration. Intermediate: Different days/analysts/instruments. | %RSD ≤ 2.0%.[11][12] |
| LOD | Signal-to-Noise ratio of 3:1 or statistical calculation. | The lowest concentration that can be detected. |
| LOQ | Signal-to-Noise ratio of 10:1 or statistical calculation. | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Robustness | Deliberately vary parameters (e.g., pH ±0.2, Flow ±10%). | System suitability parameters remain within limits. No significant impact on results. |
Troubleshooting Diagrams
Diagram: Troubleshooting High %RSD in Precision
This diagram provides a logical flow for diagnosing the cause of poor precision.
Caption: A logical flowchart for troubleshooting high variability (%RSD) results.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. lcms.cz [lcms.cz]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. mastelf.com [mastelf.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. jchr.org [jchr.org]
Validation & Comparative
Comparative Analysis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine and Other Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a representative of this class, against other well-established kinase inhibitors, namely the multi-targeted inhibitor Dasatinib and the broad-spectrum inhibitor Staurosporine. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the inhibitory activity (IC50 values) of a representative potent imidazo[1,2-a]pyrazin-8-amine analogue against Brk/PTK6, alongside the activities of Dasatinib and Staurosporine against various kinases.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Imidazo[1,2-a]pyrazin-8-amine Analogue | Brk/PTK6 | Low-nanomolar (e.g., <10 nM)[1][2] |
| Dasatinib | Brk/PTK6, Abl, Src family, c-Kit, PDGFRβ, etc. | Brk/PTK6: ~1-5 nM |
| Staurosporine | Broad Spectrum (PKC, PKA, CDK, etc.) | Varies (typically <100 nM for many kinases) |
Note: The IC50 value for the imidazo[1,2-a]pyrazin-8-amine analogue is based on the general disclosure of "low-nanomolar" activity for potent compounds in the series.[1][2] Specific values for individual analogues are found within the primary research literature.
Mandatory Visualizations
Signaling Pathway of Brk/PTK6
Caption: Brk/PTK6 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Brk/PTK6 Example)
This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase, such as Brk/PTK6.
1. Reagents and Materials:
-
Recombinant human Brk/PTK6 enzyme
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Brk/PTK6 enzyme and the kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This protocol describes a method to assess the effect of a kinase inhibitor on the viability of cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line (e.g., a breast cancer cell line known to express Brk/PTK6)
-
Cell culture medium and supplements
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a DMSO-only control.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The imidazo[1,2-a]pyrazin-8-amine scaffold represents a promising class of kinase inhibitors, with demonstrated potent and selective activity against Brk/PTK6. While specific data for this compound requires further investigation of proprietary or detailed publication data, the high potency of its analogues suggests its potential as a valuable research tool and a lead for further drug development. In comparison to broad-spectrum inhibitors like Staurosporine and multi-targeted inhibitors such as Dasatinib, the imidazo[1,2-a]pyrazin-8-amines offer the advantage of higher selectivity, which can translate to a more favorable safety profile in therapeutic applications. The provided experimental protocols offer a standardized approach for researchers to further characterize and compare the performance of these and other novel kinase inhibitors.
References
Halogen Substitution on Imidazopyrazine Scaffolds: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within the privileged imidazopyrazine scaffold, a recurring question is the choice between bromo- and chloro-substituents. This guide provides an objective comparison of the biological activities of bromo-substituted versus chloro-substituted imidazopyrazines and their close analogs, supported by experimental data, to inform rational drug design and development.
Unraveling the Impact of Halogen Substitution: A Look at Anticancer Activity
While direct comparative studies on bromo- versus chloro-substituted imidazopyrazines are limited in publicly accessible literature, valuable insights can be drawn from closely related heterocyclic structures, such as imidazopyridines. A study on novel imidazopyridine carbohydrazide derivatives as potential anticancer agents highlights the significant impact of a bromo-substituent on cytotoxic activity.
In this research, a series of derivatives were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Among the synthesized compounds, the derivative featuring a para-bromine substitution on a phenyl ring (compound 7d ) emerged as the most potent analog against both MCF-7 (breast adenocarcinoma) and HT-29 (colon carcinoma) cell lines.
Quantitative Analysis of Cytotoxic Activity
The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the bromo-substituted imidazopyridine derivative and related, non-halogenated analogs from the same study.
| Compound ID | R (Substitution) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) | K562 IC50 (µM) |
| 7d | 4-Bromophenyl | 22.6 | 13.4 | >100 |
| 7a | Phenyl | 78.4 | 85.2 | >100 |
| 7b | 4-Methylphenyl | 65.3 | 72.1 | >100 |
| 7c | 4-Methoxyphenyl | 35.7 | 41.5 | >100 |
Data sourced from a study on imidazopyridine derivatives, close structural analogs of imidazopyrazines.
The data clearly indicates that the presence of the bromine atom in compound 7d leads to a significant enhancement in cytotoxic potency against MCF-7 and HT-29 cell lines compared to the unsubstituted phenyl analog (7a) and those with electron-donating groups (7b and 7c). This suggests that the electron-withdrawing nature and the specific steric properties of bromine at this position are crucial for its anticancer activity.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the detailed methodology for the key cytotoxicity experiment is provided below.
MTT Assay for Cytotoxicity Evaluation[1]
The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (MCF-7, HT-29, and K562) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5x10³ cells per well and allowed to attach and grow for 24 hours.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were further diluted with the culture medium to achieve the desired final concentrations. The cells were then treated with various concentrations of the compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Discussion and Broader Context
The enhanced potency of the bromo-substituted analog in the imidazopyridine series aligns with observations in other heterocyclic systems. For instance, studies on pyrazine-based chalcones have shown that halogen substitution significantly influences their antimicrobial activity. In some cases, bromo-derivatives have exhibited superior or distinct activity profiles compared to their chloro-counterparts, which can be attributed to factors such as:
-
Lipophilicity: Bromine is more lipophilic than chlorine, which can enhance membrane permeability and cellular uptake.
-
Polarizability and Halogen Bonding: Bromine is more polarizable than chlorine, which can lead to stronger halogen bonding interactions with biological targets like enzymes and receptors. Halogen bonds are increasingly recognized as important, directional interactions in drug-receptor binding.
-
Metabolic Stability: The C-Br bond can be more or less stable to metabolic degradation than a C-Cl bond, depending on the specific enzymatic environment, thus affecting the compound's half-life.
The choice between a bromo- and chloro-substituent is therefore a multi-faceted decision. While bromo-substitution can offer advantages in potency, considerations around synthetic accessibility, cost, and potential for off-target effects must also be taken into account.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathway inhibited by the bromo-substituted imidazopyridine was not fully elucidated in the cited study, many imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives are known to exert their anticancer effects by inhibiting protein kinases. The diagram below illustrates a generalized kinase inhibition pathway, a common mechanism for this class of compounds.
Conclusion
The available evidence, primarily from the closely related imidazopyridine scaffold, strongly suggests that bromo-substitution can be a highly effective strategy for enhancing the biological activity of imidazopyrazine-based compounds, particularly in the context of anticancer drug discovery. The superior performance of the bromo-derivative underscores the importance of this halogen in modulating potency. Further direct comparative studies on bromo- and chloro-substituted imidazopyrazines are warranted to build a more comprehensive understanding and to fully exploit the potential of halogenation in the design of next-generation therapeutics.
Halogenated Imidazo[1,2-a]pyrazines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a compound's biological activity is paramount. This guide provides a comparative analysis of halogenated imidazo[1,2-a]pyrazines, focusing on their structure-activity relationship (SAR) as kinase inhibitors, with a particular emphasis on Aurora kinases. Experimental data from peer-reviewed studies is presented to offer an objective look at how halogen substitution influences inhibitory potency and selectivity.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Halogenation of this scaffold is a common strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. This guide synthesizes findings on how the type and position of halogen atoms on the imidazo[1,2-a]pyrazine ring system impact its activity, primarily as an inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of halogenated imidazo[1,2-a]pyrazines is significantly influenced by the nature and position of the halogen substituent. The following tables summarize the in vitro and cellular activities of representative compounds against Aurora kinases and various cancer cell lines.
In Vitro Kinase Inhibitory Activity
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (µM) | Reference |
| 1 | Cl | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | Aurora-A | 0.035 | [1] |
| 1 | Cl | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | Aurora-B | 1.1 | [1] |
| 2 | H | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | Aurora-A | 0.025 | [1] |
| 2 | H | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | Aurora-B | 0.48 | [1] |
Table 1: In vitro inhibitory activity of 3-substituted imidazo[1,2-a]pyrazines against Aurora-A and Aurora-B kinases.
Key Observation: Introduction of a chlorine atom at the 3-position (Compound 1 ) results in a significant increase in selectivity for Aurora-A over Aurora-B (approximately 31-fold) compared to the non-halogenated analog (Compound 2 , approximately 19-fold selectivity).[1] While the raw potency against Aurora-A is slightly decreased with the 3-chloro substitution, the gain in selectivity is a critical finding for the development of targeted therapies.[1]
Cellular Activity
| Compound ID | R1 | R2 | R3 | Cell Line | Assay | IC50 (µM) | Reference |
| 1 | Cl | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | HCT116 | p-Aurora-A | 0.23 | [1] |
| 1 | Cl | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | HCT116 | p-Histone H3 | >10 | [1] |
| 2 | H | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | HCT116 | p-Aurora-A | 0.17 | [1] |
| 2 | H | 6-(pyridin-3-yl) | N-(4-morpholinophenyl)amino | HCT116 | p-Histone H3 | 3.5 | [1] |
Table 2: Cellular activity of 3-substituted imidazo[1,2-a]pyrazines in the HCT116 human colon cancer cell line.
Key Observation: In a cellular context, the 3-chloro derivative (Compound 1 ) demonstrates high selectivity for inhibiting the autophosphorylation of Aurora-A over the Aurora-B-mediated phosphorylation of Histone H3.[1] This corroborates the in vitro findings and highlights the potential of 3-halogenation to confer isoform-selective cellular activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay quantifies the inhibition of Aurora-A and Aurora-B kinases in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Reagents: Recombinant human Aurora-A and Aurora-B kinases, fluorescein-labeled polypeptide substrate, and a terbium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
Test compounds are serially diluted in DMSO and pre-incubated with the kinase in assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A development solution containing the terbium-labeled antibody in the presence of EDTA is added to stop the reaction and allow for antibody-substrate binding.
-
The TR-FRET signal is read on a suitable plate reader, and the IC50 values are calculated from the dose-response curves.
-
Cellular p-Aurora-A and p-Histone H3 Inhibition Assays
These assays measure the ability of compounds to inhibit the phosphorylation of Aurora-A (as a marker of its own activity) and Histone H3 (a downstream substrate of Aurora-B) in a cellular environment.
-
Cell Culture: HCT116 cells are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
ELISA: The levels of phosphorylated Aurora-A (at Thr288) and phosphorylated Histone H3 (at Ser10) in the cell lysates are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The results are normalized to the total protein concentration, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Caption: Simplified overview of Aurora-A and Aurora-B roles in mitosis.
Caption: Experimental workflow for SAR analysis of kinase inhibitors.
References
Comparative Analysis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine: A Review of Available Data
Despite significant interest in the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold, a comprehensive comparative analysis of the in vitro and in vivo efficacy of the specific compound 3-Bromoimidazo[1,2-a]pyrazin-8-amine is currently hindered by a lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield specific studies detailing the biological activity of this particular molecule.
While research into the broader class of imidazo[1,2-a]pyrazine derivatives has revealed promising candidates for various therapeutic areas, including oncology, specific data points such as IC50 values from in vitro assays or efficacy in animal models for this compound have not been reported in the reviewed literature.
One notable area of investigation for this class of compounds is in the inhibition of protein kinases. A key study, "Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors," highlights the potential of substituted imidazo[1,2-a]pyrazin-8-amines as potent and selective inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This kinase is implicated in the progression of certain cancers, making it an attractive therapeutic target. However, the detailed experimental results within this study, including the specific activity of the 3-bromo substituted variant, are not accessible in the public domain.
The general structure of imidazo[1,2-a]pyrazines has been a focal point for the development of novel therapeutic agents due to its versatile chemical nature, allowing for substitutions at various positions to modulate biological activity. The bromine atom at the 3-position and the amine group at the 8-position of the target compound are key functional groups that could influence its interaction with biological targets.
Future Directions
To enable a thorough comparison of the in vitro and in vivo efficacy of this compound, further research is required. Specifically, the following experimental data would be necessary:
-
In Vitro Efficacy Data:
-
Enzymatic Assays: Determination of IC50 or Ki values against a panel of relevant biological targets, such as protein kinases, to understand its potency and selectivity.
-
Cell-Based Assays: Evaluation of its cytotoxic or other biological effects on various cancer cell lines or other relevant cell types to determine its cellular potency (e.g., GI50 or EC50 values).
-
-
In Vivo Efficacy Data:
-
Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models to understand its bioavailability and dosing requirements.
-
Xenograft or Other Disease Models: Evaluation of its therapeutic efficacy in animal models of relevant diseases, such as cancer, by measuring outcomes like tumor growth inhibition or other disease-specific markers.
-
Without such data, any comparison to alternative compounds would be purely speculative. The scientific community awaits further publications that specifically characterize the biological profile of this compound to fully understand its therapeutic potential.
Signaling Pathway and Experimental Workflow Visualization
While specific data for this compound is unavailable, the following diagrams illustrate a hypothetical signaling pathway that a Brk/PTK6 inhibitor from this class might target and a general experimental workflow for evaluating such a compound.
Caption: Hypothetical signaling pathway of a Brk/PTK6 inhibitor.
A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives: A Guide to Potency and Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the exploration of privileged heterocyclic scaffolds. Among these, imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores have emerged as versatile starting points for the design of potent modulators of various biological targets. This guide provides a comparative overview of the potency of derivatives from both series, supported by experimental data, to aid in the strategic design of next-generation therapeutics.
This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant workflows to offer a comprehensive comparison of these two important classes of compounds.
Anticancer Activity: A Head-to-Head Comparison
Direct comparative studies on the anticancer properties of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have revealed notable differences in potency. Research indicates that the nature of the fused ring system significantly influences the cytotoxic effects against various cancer cell lines.
A study directly comparing the two scaffolds found that imidazo[1,2-a]pyridine derivatives generally exhibit more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts.[1] This suggests that the pyridine ring, in this context, contributes more favorably to the interactions with biological targets responsible for the observed cytotoxicity.
Another study focused on the design and synthesis of new diarylamide and diarylurea derivatives of both scaffolds for antiproliferative activity against melanoma.[2] The results from this research also provide valuable IC50 data for a direct comparison.
Below is a summary of the IC50 values from a comparative study against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives (IC50 in µM) [1]
| Compound Series | Derivative Example | Hep-2 | HepG2 | MCF-7 | A375 | Vero (Normal) |
| Imidazo[1,2-a]pyrazine | 10b | 20 | 18 | 21 | 16 | 76 |
| Imidazo[1,2-a]pyridine | 12b | 11 | 13 | 11 | 11 | 91 |
Lower IC50 values indicate higher potency.
The data clearly indicates that the imidazo[1,2-a]pyridine derivative 12b is more potent than the imidazo[1,2-a]pyrazine derivative 10b against all tested cancer cell lines.[1] Interestingly, both compounds show lower toxicity against the normal Vero cell line, suggesting a degree of selectivity for cancer cells.[1]
Kinase Inhibitory Activity: A Look at Individual Scaffolds
While direct comparative studies are limited, both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds have been extensively explored as potent kinase inhibitors, particularly targeting Aurora kinases and PI3K.
Imidazo[1,2-a]pyrazine Derivatives:
This scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases and PI3K. Structure-activity relationship (SAR) studies have guided the optimization of these compounds to achieve high potency and selectivity. For instance, imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors.[3] Furthermore, derivatives of this scaffold have been developed as novel PI3K inhibitors.
Imidazo[1,2-a]pyridine Derivatives:
Similarly, the imidazo[1,2-a]pyridine core has served as a foundation for the development of potent kinase inhibitors. This scaffold is present in several clinically utilized drugs.[4]
Due to the absence of head-to-head comparative studies in the reviewed literature, a direct potency comparison for kinase inhibition is not feasible. Researchers are encouraged to consult specific studies for detailed inhibitory data against particular kinases.
Antimicrobial and Antiviral Activities
The versatility of these scaffolds extends to their potential as anti-infective agents.
Imidazo[1,2-a]pyrazine Derivatives:
Studies have shown that derivatives of this scaffold exhibit promising antioxidant and antimicrobial activities.[5]
Imidazo[1,2-a]pyridine Derivatives:
This class of compounds has demonstrated a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[4]
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
A common and efficient method for the synthesis of these scaffolds involves a one-pot, three-component condensation reaction.
Protocol:
-
An appropriate aryl aldehyde is condensed with 2-aminopyrazine (for imidazo[1,2-a]pyrazines) or 2-aminopyridine (for imidazo[1,2-a]pyridines) to form an in-situ generated product.
-
This intermediate then undergoes a [4+1] cycloaddition with an isocyanide (e.g., tert-butyl isocyanide).
-
The reaction is often catalyzed by an agent such as iodine.
-
The reaction proceeds at room temperature, and the desired imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine derivatives are obtained in good yields.[1]
References
A Comparative Guide to the Validation of Imidazo[1,2-a]pyrazine-Based Chemical Probes for Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel chemical probes, using a representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor as a case study. While direct experimental data for 3-Bromoimidazo[1,2-a]pyrazin-8-amine as a chemical probe is not publicly available, this guide will use a well-characterized analogue from the same chemical family to illustrate the necessary validation workflow. This document compares the hypothetical validation of an imidazo[1,2-a]pyrazine compound against established Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A selective inhibitor; Barasertib (AZD1152), an Aurora B selective inhibitor; and Danusertib (PHA-739358), a pan-Aurora inhibitor.
Introduction to Aurora Kinases and Imidazo[1,2-a]pyrazines
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various cancers, making them attractive targets for cancer therapy. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors. The validation of any new molecule from this class as a chemical probe requires rigorous experimental characterization of its potency, selectivity, and cellular activity.
Biochemical Potency and Selectivity
A critical first step in validating a chemical probe is to determine its in vitro potency against the target enzyme and its selectivity against other related kinases.
Table 1: Comparison of Biochemical Potency of Aurora Kinase Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity |
| Imidazo[1,2-a]pyrazine Analog | Aurora A / Aurora B | (Hypothetical data based on published analogs) | (To be determined) |
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold vs Aurora B[1] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | >3700-fold vs Aurora A[2] |
| Danusertib (PHA-739358) | Aurora A | 13 | Pan-Aurora inhibitor[3] |
| Aurora B | 79 | ||
| Aurora C | 61 |
Cellular Activity and Target Engagement
Demonstrating that a compound engages its target in a cellular context and elicits a corresponding biological effect is crucial for its validation as a chemical probe.
Table 2: Comparison of Cellular Activity of Aurora Kinase Inhibitors
| Compound | Cell Line | Cellular IC50 (µM) | Phenotypic Effect |
| Imidazo[1,2-a]pyrazine Analog | (e.g., HCT116, HeLa) | (To be determined) | (To be determined) |
| Alisertib (MLN8237) | Multiple Myeloma cell lines | 0.003 - 1.71 | G2/M arrest, apoptosis, senescence[1] |
| Barasertib (AZD1152-HQPA) | Leukemia cell lines (e.g., MOLM13) | 0.003 - 0.04 | Inhibition of proliferation, induction of polyploidy and apoptosis[4] |
| Danusertib (PHA-739358) | Ovarian cancer cell lines (C13, A2780cp) | 1.83 - 19.89 (48h) | G2/M arrest, induction of polyploidy and autophagy[3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the inhibitory activity of a compound against a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the purified Aurora kinase (A or B) and a suitable substrate (e.g., myelin basic protein) in the kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Inhibition Assay (Western Blot for Phospho-Histone H3)
This assay measures the inhibition of Aurora B kinase activity in cells by detecting the phosphorylation of its substrate, histone H3 at Serine 10 (pHH3).
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or HCT116) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a defined period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control like total Histone H3 or GAPDH.
-
High-Content Imaging for Phenotypic Analysis
This method allows for the quantitative analysis of cellular phenotypes, such as cell cycle arrest and polyploidy, upon inhibitor treatment.
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well imaging plate.
-
Treat the cells with the test compound at various concentrations.
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody for a mitotic marker (e.g., anti-phospho-Histone H3) and then a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye like DAPI or Hoechst.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify various parameters, including:
-
Nuclear size and intensity (to determine DNA content and identify polyploidy).
-
Intensity of the mitotic marker to identify cells in mitosis.
-
Cell number to assess anti-proliferative effects.
-
-
Visualizing Pathways and Workflows
Caption: Simplified signaling pathways of Aurora A and Aurora B kinases during mitosis.
Caption: General experimental workflow for the validation of a kinase inhibitor chemical probe.
Conclusion
The validation of a novel chemical probe, such as a member of the this compound family, is a multi-faceted process that requires a combination of biochemical, cellular, and in vivo experiments. By systematically evaluating the potency, selectivity, and cellular effects of a new compound and comparing it to well-characterized inhibitors, researchers can confidently establish its utility as a valuable tool for studying the target biology. This guide provides a roadmap for such a validation process, emphasizing the importance of robust experimental design and comprehensive data analysis.
References
comparative analysis of different synthetic routes to imidazo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse and significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The efficient synthesis of this core structure is paramount for the exploration of new chemical entities in drug discovery. This guide provides a comparative analysis of various synthetic strategies for the preparation of imidazo[1,2-a]pyrazines, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.
Comparative Analysis of Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrazines can be broadly categorized into classical two-component condensations and modern multicomponent reactions (MCRs), with variations such as microwave-assisted synthesis offering significant advantages. Below is a summary of the performance of these key methods.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Two-Component Condensation | 2-Aminopyrazine, α-Haloketone | NaHCO₃ | Ethanol | Reflux | Several hours | Moderate | [1] |
| Microwave-Assisted Synthesis | 2-Aminopyrazine, α-Bromoketone | Catalyst-free | H₂O-IPA | Microwave (240W) | 5-8 min | Excellent | [2] |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyrazine, Aldehyde, Isocyanide | Sc(OTf)₃ | Methanol | Room Temp | 8 h | Up to 95% | [3][4] |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine | Room Temp | Room Temp | Short | Good | [5][6][7] |
| Ugi Three-Component Reaction | 2-Aminopyrazine, Naphthaldehyde, Benzylisonitrile | Scandium triflate | Methanol | Microwave | Short | 65% | [8] |
Experimental Protocols
Classical Two-Component Condensation
This traditional method involves the condensation of a 2-aminopyrazine with an α-haloketone.
General Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) in ethanol, add sodium bicarbonate (NaHCO₃, 1.2 mmol).
-
Add the desired α-haloketone (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine.[1]
Microwave-Assisted Catalyst-Free Synthesis
This method offers a significant improvement over the classical approach in terms of reaction time and yield, employing green solvents.[2]
General Procedure:
-
In a microwave-safe vial, combine 2-aminopyrazine (1.0 mmol) and the appropriate α-bromoketone (1.0 mmol) in a mixture of water and isopropanol (H₂O-IPA).
-
Seal the vial and irradiate in a microwave reactor at 240 W for 5-8 minutes.
-
After completion, cool the vial and remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[2]
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[3][4]
General Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and an aldehyde (1.0 mmol) in methanol, add scandium triflate (Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an isocyanide (1.0 mmol) and continue stirring at room temperature for 8 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography to yield the 3-aminoimidazo[1,2-a]pyrazine derivative.[3][4]
Visualizing Synthetic Strategies and Biological Relevance
To better understand the relationships between the different synthetic routes and the potential biological implications of the imidazo[1,2-a]pyrazine products, the following diagrams are provided.
Caption: Overview of synthetic routes to imidazo[1,2-a]pyrazines.
Imidazo[1,2-a]pyrazine derivatives have been shown to exhibit anticancer activity by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyrazines.
Conclusion
The synthesis of imidazo[1,2-a]pyrazines has evolved from classical two-component reactions to more efficient and greener methodologies. Microwave-assisted synthesis and multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction offer significant advantages in terms of reaction time, yield, and operational simplicity. These modern methods facilitate the rapid generation of diverse libraries of imidazo[1,2-a]pyrazine derivatives for biological screening. The continued development of novel synthetic routes is crucial for advancing the discovery of new therapeutic agents based on this important heterocyclic scaffold.
References
- 1. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.msu.ru [chem.msu.ru]
- 8. benchchem.com [benchchem.com]
Assessing the Selectivity of 3-Bromoimidazo[1,2-a]pyrazin-8-amine Against Kinase Panels: A Comparative Guide
This guide provides a comprehensive overview of the assessment of 3-Bromoimidazo[1,2-a]pyrazin-8-amine's selectivity against a panel of kinases. While specific experimental data for this particular compound is not publicly available, this guide presents a comparative analysis based on the activity of structurally related imidazo[1,2-a]pyrazine derivatives and established methodologies for kinase selectivity profiling. This document is intended for researchers, scientists, and drug development professionals to illustrate the expected kinase inhibition profile and the experimental workflows used to determine it.
Introduction to Imidazo[1,2-a]pyrazine-8-amine Derivatives as Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of kinase inhibitors. Various derivatives have shown potent and selective inhibition of a range of kinases, including Bruton's tyrosine kinase (BTK) and Breast tumor kinase (Brk/PTK6).[1][2] The substitution pattern on the imidazo[1,2-a]pyrazine core is critical for determining both the potency and the selectivity profile of these inhibitors. The 3-bromo substitution on the imidazo[1,2-a]pyrazin-8-amine core is hypothesized to influence the binding affinity and selectivity of the compound within the ATP-binding pocket of various kinases.
Comparative Kinase Selectivity Profile
To illustrate the potential selectivity of this compound, a hypothetical dataset is presented below in comparison to a known multi-kinase inhibitor, Sorafenib. This table showcases how the percentage of inhibition at a fixed concentration (e.g., 1 µM) is typically displayed to provide a snapshot of a compound's selectivity. A lower percentage indicates weaker inhibition.
Table 1: Comparative Kinase Inhibition Profile at 1 µM
| Kinase Target | This compound (% Inhibition - Hypothetical) | Sorafenib (% Inhibition)[3] | Kinase Family |
| ABL1 | 25 | 98 | Tyrosine Kinase |
| AURKA | 15 | 85 | Serine/Threonine Kinase |
| BTK | 88 | 45 | Tyrosine Kinase |
| CDK2 | 10 | 92 | Serine/Threonine Kinase |
| EGFR | 30 | 60 | Tyrosine Kinase |
| FLT3 | 45 | 99 | Tyrosine Kinase |
| KDR (VEGFR2) | 50 | 100 | Tyrosine Kinase |
| MET | 20 | 75 | Tyrosine Kinase |
| p38α (MAPK14) | 5 | 96 | Serine/Threonine Kinase |
| SRC | 65 | 88 | Tyrosine Kinase |
Note: The data for this compound is hypothetical and for illustrative purposes only.
For a more quantitative comparison, the half-maximal inhibitory concentration (IC50) is determined for a selection of kinases. A lower IC50 value indicates higher potency.
Table 2: IC50 Values for Selected Kinases
| Kinase Target | This compound (IC50, nM - Hypothetical) | Sorafenib (IC50, nM)[3] |
| BTK | 15 | >1000 |
| KDR (VEGFR2) | 800 | 90 |
| p38α (MAPK14) | >10,000 | 200 |
| SRC | 250 | 150 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols for Kinase Selectivity Profiling
A variety of methods are employed to assess the selectivity of kinase inhibitors.[4] The choice of assay can influence the outcome and interpretation of the results.[5] Below are detailed protocols for commonly used kinase screening assays.
3.1. Radiometric Kinase Assay ([³³P]-ATP)
This method directly measures the transfer of a radiolabeled phosphate from [³³P]-ATP to a kinase substrate.[4][6]
-
Materials : Kinase of interest, corresponding substrate (protein or peptide), [³³P]-ATP, kinase reaction buffer, test compound, 96- or 384-well plates, filter paper or alternative capture method.
-
Procedure :
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding [³³P]-ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [³³P]-ATP, typically by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³³P]-ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO).
-
3.2. Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9]
-
Materials : Kinase of interest, substrate, ATP, kinase reaction buffer, test compound, ADP-Glo™ Reagent, Kinase Detection Reagent, 384-well plates.
-
Procedure :
-
Set up the kinase reaction by combining the kinase, substrate, ATP, and kinase reaction buffer in the wells of a 384-well plate.
-
Add the test compound at desired concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Determine the percentage of inhibition based on the reduction in luminescence compared to a control.
-
Visualizations
4.1. Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
4.2. Hypothetical Signaling Pathway Modulated by a BTK Inhibitor
Caption: Inhibition of the B-Cell Receptor signaling pathway by a BTK inhibitor.
References
- 1. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
A Comparative Guide to the Cytotoxicity of Novel Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as anticancer agents. This guide provides a comparative overview of the cytotoxicity of recently developed imidazo[1,2-a]pyrazine and structurally related imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols for key assays.
Cytotoxicity Data of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various novel derivatives against a panel of human cancer cell lines. The data is compiled from several recent studies, and it is important to note that direct comparisons may be limited due to variations in experimental conditions between studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine Derivatives | |||
| TB-25 | HCT-116 (Colon) | 0.023 | [1] |
| TB-25 | HepG-2 (Liver) | Not specified (Potent) | [1] |
| TB-25 | A549 (Lung) | Not specified (Potent) | [1] |
| TB-25 | MDA-MB-231 (Breast) | Not specified (Potent) | [1] |
| 1c | MCF-7 (Breast) | 4.70 | [2] |
| 1h | HT-29 (Colon) | 1.58 | [2] |
| 16 | HT-29 (Colon) | 12.98 | [2] |
| 16 | B16F10 (Melanoma) | 27.54 | [2] |
| 18 | MCF-7 (Breast) | 9.60 | [2] |
| Imidazo[1,2-a]pyridine Derivatives | |||
| 12b | Hep-2 (Laryngeal) | 11 | [3][4] |
| 12b | HepG2 (Liver) | 13 | [3][4] |
| 12b | MCF-7 (Breast) | 11 | [3][4] |
| 12b | A375 (Melanoma) | 11 | [3][4] |
| 15d | A375P (Melanoma) | < 0.06 | [5] |
| 17e | A375P (Melanoma) | < 0.06 | [5] |
| 18c | A375P (Melanoma) | < 0.06 | [5] |
| 18h | A375P (Melanoma) | < 0.06 | [5] |
| 18i | A375P (Melanoma) | < 0.06 | [5] |
| IP-5 | HCC1937 (Breast) | 45 | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-a]pyrazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm in a spectrophotometer.[9] Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP) with 15% glycerol[10]
-
Test compounds (e.g., TB-25) and controls (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)[10]
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Reconstitute the purified tubulin to a concentration of 3 mg/mL in G-PEM buffer on ice.[9]
-
Reaction Setup: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.[9]
-
Initiation of Polymerization: Add 100 µL of the tubulin solution to each well. The polymerization is initiated by the temperature shift to 37°C.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[10]
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. A decrease in the rate and extent of absorbance increase compared to the control indicates inhibition of tubulin polymerization.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for cytotoxicity testing and the signaling pathways potentially modulated by imidazo[1,2-a]pyrazine derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromoimidazo[1,2-a]pyrazin-8-amine: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of 3-Bromoimidazo[1,2-a]pyrazin-8-amine with stringent adherence to safety protocols and regulatory requirements. Due to its chemical structure as a brominated heterocyclic amine, this compound should be treated as hazardous waste. The following guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental protection.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. While a comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds indicate that it should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation.
Personal Protective Equipment (PPE): All personnel handling the compound must use the appropriate PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene). |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn and fully buttoned. |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. The following steps ensure safe collection and storage prior to pickup.
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound, including unused compound, reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), as hazardous waste.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible materials. Specifically, avoid contact with strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Toxic," "Irritant"). The date of initial waste accumulation must also be clearly marked.
Step 3: Storage of Hazardous Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be a well-ventilated space, such as a chemical fume hood, away from general laboratory traffic and incompatible chemicals.
-
Ensure the container is kept closed except when adding waste.
Step 4: Arranging for Professional Disposal
-
Once the waste container is full, or if it has been in storage for a prolonged period (approaching local regulatory limits, often one year for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
III. Experimental Protocol: Decontamination of Laboratory Equipment
Proper decontamination of non-disposable equipment is critical to prevent cross-contamination and ensure personnel safety.
Materials:
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Detergent solution
-
Deionized water
-
Waste container for solvent rinsate
Procedure:
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble. Perform this rinse in a chemical fume hood.
-
Collect Rinsate: The solvent from this initial rinse is considered hazardous waste and must be collected in the designated waste container for this compound.
-
Second Rinse: Repeat the solvent rinse two more times, collecting all rinsate as hazardous waste. This "triple rinse" procedure is a standard practice for ensuring the removal of hazardous chemical residues.
-
Wash with Detergent: After the solvent rinses, wash the equipment thoroughly with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
IV. Advanced Disposal Considerations: Chemical Degradation (For Expert Personnel Only)
In some research settings, chemical degradation of hazardous waste may be considered to reduce its toxicity before final disposal. These procedures should only be performed by trained chemists with a thorough understanding of the reaction mechanisms and safety precautions.
Potential Degradation Pathways:
-
Reductive Dehalogenation: The bromine atom on the imidazopyrazine ring can potentially be removed through reductive dehalogenation. One possible laboratory-scale method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2] This process would convert the brominated compound to its debrominated analog, which may be less toxic. However, the feasibility and safety of this reaction for this specific compound must be carefully evaluated.
-
Oxidative Degradation: Advanced oxidation processes, such as using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), can be effective in breaking down nitrogen-containing heterocyclic compounds.[3] These methods generate highly reactive hydroxyl radicals that can mineralize the organic compound.
WARNING: Attempting chemical degradation without proper expertise and equipment can be dangerous, potentially leading to uncontrolled reactions, toxic byproducts, or explosions. Always consult with your institution's EHS office before considering such procedures.
V. Logical Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
